1,2,3,4-Tetrahydroisoquinolin-5-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCQIHYOFRGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584421 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115955-90-3 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis, and reactivity. A significant focus is placed on its interaction with Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism and a potential therapeutic target. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the compound's behavior and its potential applications in research and development.
Chemical and Physical Properties
This compound is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a common motif in a variety of natural products and pharmacologically active compounds. The addition of an amino group at the 5-position significantly influences its chemical and biological properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. For comparative purposes, data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, is also included where available.
| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) |
| Molecular Formula | C₉H₁₂N₂[1][2] | C₉H₁₁N[3] |
| Molecular Weight | 148.20 g/mol [1][2] | 133.19 g/mol [3] |
| CAS Number | 115955-90-3[1][2] | 91-21-4[3] |
| Appearance | Not explicitly available | Clear yellow to brown liquid[4] |
| Melting Point | Not explicitly available | -30 °C (lit.)[3][4] |
| Boiling Point | Not explicitly available | 232-233 °C (lit.)[3][4] |
| Density | Not explicitly available | 1.064 g/mL at 25 °C (lit.)[3][4] |
| pKa | Not explicitly available | 9.3 (conjugate acid at 310K)[5] |
| logP (XLogP3) | 0.6[1][2] | 1.6 |
| Refractive Index | Not explicitly available | n20/D 1.568 (lit.)[3] |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the benzylic protons at C4, the methylene protons at C3 and C1, and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the amino substituent.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of both the primary aromatic amine and the secondary aliphatic amine, typically in the region of 3400-3250 cm⁻¹. N-H bending vibrations for the primary amine are expected around 1650-1580 cm⁻¹. C-N stretching vibrations for the aromatic and aliphatic amines will appear in the 1335-1250 cm⁻¹ and 1250–1020 cm⁻¹ regions, respectively. A broad N-H wagging band for both primary and secondary amines is also anticipated between 910-665 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 148. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals, with alpha-cleavage adjacent to the nitrogen atom being a dominant fragmentation pathway for aliphatic amines.
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process starting from isoquinoline. A common synthetic strategy involves the nitration of the isoquinoline ring, followed by reduction of both the nitro group and the heterocyclic ring.
Synthetic Pathway
A plausible synthetic route is outlined below. This pathway illustrates the key transformations required to obtain the target molecule.
Caption: Synthetic pathway for this compound.
Experimental Protocols
2.2.1. Synthesis of 5-Nitroisoquinoline (Nitration of Isoquinoline)
-
Materials: Isoquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).
-
Procedure:
-
To a stirred and cooled solution of isoquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The crude 5-nitroisoquinoline is collected by filtration, washed with water, and can be purified by recrystallization.
-
2.2.2. Synthesis of 5-Aminoisoquinoline (Reduction of 5-Nitroisoquinoline)
-
Materials: 5-Nitroisoquinoline, a reducing agent (e.g., tin (Sn) granules and concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Palladium on carbon).
-
Procedure (using Sn/HCl):
-
A mixture of 5-nitroisoquinoline and tin granules in ethanol is heated to reflux.
-
Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.
-
After the addition is complete, the reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield 5-aminoisoquinoline.
-
2.2.3. Synthesis of this compound (Reduction of 5-Aminoisoquinoline)
-
Materials: 5-Aminoisoquinoline, a reducing agent (e.g., sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over a platinum catalyst like PtO₂).
-
Procedure (using Catalytic Hydrogenation):
-
5-Aminoisoquinoline is dissolved in a suitable solvent (e.g., acetic acid or ethanol).
-
A catalytic amount of platinum(IV) oxide (PtO₂) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature for several hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the residue is basified and extracted with an organic solvent to afford this compound.
-
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of two amino groups with different properties. The secondary amine in the tetrahydroisoquinoline ring is aliphatic in nature and is more basic than the primary aromatic amine attached to the benzene ring. This difference in basicity allows for selective reactions. The aromatic ring is activated by the amino group, making it susceptible to electrophilic substitution reactions.
Biological Activity and Signaling Pathways
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets. 1,2,3,4-Tetrahydroisoquinoline and its analogs are known to be substrates for the enzyme Nicotinamide N-methyltransferase (NNMT).
Interaction with Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (Vitamin B3) and the detoxification of various xenobiotics. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine-containing compounds.
Caption: Proposed interaction of this compound with NNMT.
The diagram above illustrates the proposed mechanism where this compound acts as a substrate for NNMT. The enzyme binds both SAM and the tetrahydroisoquinoline derivative, facilitating the transfer of a methyl group to one of the nitrogen atoms of the substrate. This process is crucial for the detoxification of such compounds and can have downstream effects on cellular metabolism by modulating the levels of SAM and the NAD+ pool. The amino group at the 5-position is expected to influence the binding affinity and reactivity of the molecule within the active site of NNMT.
Experimental Protocol: In Vitro NNMT Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds like this compound against NNMT.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant NNMT.
-
Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed methylation reaction, which can be detected using a variety of methods, including fluorescence-based detection kits.
-
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-Adenosyl-L-methionine (SAM) (co-factor)
-
Test compound (this compound)
-
NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)
-
SAH detection kit (e.g., utilizing a thiol-detecting probe)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of nicotinamide, SAM, and the test compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
NNMT assay buffer
-
Diluted test compound or vehicle control
-
Recombinant NNMT enzyme
-
-
Initiation of Reaction: Add nicotinamide and SAM to each well to start the enzymatic reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions. This typically involves the enzymatic conversion of SAH to a product that reacts with a fluorescent probe.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. Its structural similarity to known bioactive compounds and its likely interaction with key metabolic enzymes such as NNMT make it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its full pharmacological profile.
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"Biological activities of tetrahydroisoquinoline (THIQ) analogs"
An In-depth Technical Guide to the Biological Activities of Tetrahydroisoquinoline (THIQ) Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the diverse biological activities of THIQ analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. THIQ-based compounds have shown significant potential in various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases, by acting on a range of molecular targets such as enzymes, G protein-coupled receptors (GPCRs), and nuclear receptors.[1][6]
THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, acting through multiple mechanisms of action.[7][8][9] These mechanisms include the inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.[7]
A number of THIQ analogs have been investigated as inhibitors of crucial cancer-related enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[10] For instance, certain novel synthesized THIQ compounds have shown potent inhibitory activity against CDK2 and DHFR.[10] Additionally, some THIQ derivatives have been designed as KRas inhibitors, a key target in many cancers, including colorectal cancer.[11] The anticancer potential of THIQ analogs is also attributed to their ability to act as selective estrogen receptor modulators (SERMs), which is a valuable strategy in treating hormone-dependent cancers like breast cancer.[12][13] The natural product Trabectedin, a tetrahydroisoquinoline alkaloid, is an approved anticancer agent with a unique mechanism of action involving DNA binding and repair pathways.[14]
Quantitative Data: Anticancer Activity of THIQ Analogs
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | - | [11] |
| GM-3-143 | Colon Cancer Cell Lines | KRas Inhibition | - | [11] |
| GM-3-121 | HCT116 (Colon) | KRas Inhibition | - | [11] |
| Compound 7e | - | CDK2 Inhibition | 0.149 | [10] |
| Roscovitine (Control) | - | CDK2 Inhibition | 0.380 | [10] |
| Compound 8d | - | DHFR Inhibition | 0.199 | [10] |
| Methotrexate (Control) | - | DHFR Inhibition | 0.131 | [10] |
| Compound 16e | A549 (Lung) | Cytotoxicity | - | [15] |
| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | MCF-7 (Breast) | Cytotoxicity | 0.61 µg/ml | [12] |
| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | MDA-MB-231 (Breast) | Cytotoxicity | 1.36 µg/ml | [12] |
| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | Ishikawa (Endometrial) | Cytotoxicity | 0.09 µg/ml | [12] |
Note: Some data points are qualitative as specific IC50 values were not provided in the search results.
Signaling Pathway: THIQ Analog-Induced Apoptosis
The following diagram illustrates a simplified signaling pathway for apoptosis induced by a THIQ analog that inhibits tubulin polymerization, leading to cell cycle arrest and subsequent activation of the mitochondrial-dependent apoptotic pathway.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. oipub.com [oipub.com]
- 15. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Tetrahydroisoquinoline (THIQ) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This versatility has established the THIQ core as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of THIQ derivatives, focusing on their anticancer, antibacterial, and receptor-modulating properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important class of compounds.
Quantitative Structure-Activity Relationship Data
The biological activity of THIQ derivatives is profoundly influenced by the nature and position of substituents on the tetrahydroisoquinoline ring system. The following tables summarize the quantitative SAR data for various biological targets.
Anticancer Activity of THIQ Derivatives
THIQ derivatives have demonstrated significant potential as anticancer agents, often by targeting crucial cellular processes like cell proliferation and survival. The following table presents the in vitro cytotoxic activity (IC50) of representative THIQ derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-121 | H | H | H | 4-ethylphenyl | HCT116 | - | [1] |
| MCF-7 | 0.43 (µg/mL) | [1] | |||||
| MDA-MB-231 | 0.37 (µg/mL) | [1] | |||||
| Ishikawa | 0.01 (µg/mL) | [1] | |||||
| GM-3-18 | H | H | H | 4-chlorophenyl | HCT116 | 0.9 - 10.7 | [1] |
| Compound 15 | (complex pyrazoloquinoline) | MCF-7 | 15.16 | [2] | |||
| HepG-2 | 18.74 | [2] | |||||
| A549 | 18.68 | [2] | |||||
| Compound 8d | (complex) | DHFR Inhibition | 0.199 | [3] |
SAR Summary for Anticancer Activity:
-
Substitutions on the N-phenyl ring play a critical role in determining anticancer potency. For instance, an ethyl group at the 4-position (GM-3-121) and a chloro group (GM-3-18) have been shown to be favorable for activity.[1]
-
Fused heterocyclic systems, such as pyrazoloquinolines (Compound 15), can exhibit potent cytotoxic effects against various cancer cell lines.[2]
-
THIQ derivatives have also been identified as inhibitors of specific enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR).[3]
Antibacterial Activity of THIQ Derivatives
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. THIQ derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | R1 | R2 | R3 | R4 | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8d | (complex tricyclic) | Staphylococcus aureus | 16 | ||||
| Enterococcus faecium | 128 | ||||||
| Compound 8f | (complex tricyclic) | Staphylococcus aureus | 32 | ||||
| Streptococcus pneumoniae | 32 | ||||||
| Enterococcus faecium | 64 | ||||||
| C1-substituted THIQs | Various | MRSA | Low MIC values | [4] |
SAR Summary for Antibacterial Activity:
-
C1-substituted THIQ motifs have demonstrated substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
The specific substitutions on the THIQ core are crucial for determining the spectrum and potency of antibacterial action.
Dopamine D2 Receptor Binding Affinity of THIQ Derivatives
THIQ derivatives can act as potent ligands for dopamine receptors, making them relevant for the treatment of neurological and psychiatric disorders. The following table summarizes the binding affinities (Ki) of THIQ analogs for the D2 receptor.
| Compound ID | Substitutions | Ki (nM) | Reference |
| Various Aminotetralin Analogs | (Considered active moieties of apomorphine) | - | |
| 3-(3-hydroxyphenyl)piperidines | - | Parabolic relationship with lipophilicity | [5] |
| Octahydrobenzo[f]quinolines | - | Parabolic relationship with lipophilicity | [5] |
SAR Summary for Dopamine D2 Receptor Affinity:
-
The affinity of THIQ-related structures for the D2 receptor is influenced by their lipophilicity.[5]
-
The aminotetralin structure, which can be considered a substructure of some THIQ analogs, is a key pharmacophore for dopamine receptor interaction.
Mu-Opioid Receptor Activity of THIQ Derivatives
THIQ-based compounds have been explored as ligands for opioid receptors, with potential applications in pain management. The functional activity (EC50) and binding affinity (Ki) are key parameters in their evaluation.
| Compound ID | Substitutions | Assay | Value | Reference |
| Mono- and bis-indolomorphinans | C-ring modifications | δ-opioid receptor binding | Ki = 1.45 nM (for compound 6b) | [6] |
| µ-opioid receptor binding | Moderate affinity (for bisindoles) | [6] | ||
| δ-opioid receptor functional assay | Agonist (for compound 6b) | [6] | ||
| µ-opioid receptor functional assay | Agonist (for bisindoles) | [6] |
SAR Summary for Mu-Opioid Receptor Activity:
-
Modifications on the C-ring of morphinan-related structures, which share similarities with some complex THIQs, significantly impact receptor affinity and selectivity.[6]
-
The presence of a phenol group is often essential for high-affinity binding to opioid receptors.[6]
Monoamine Oxidase (MAO) Inhibition by THIQ Derivatives
THIQ derivatives can inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. This activity is relevant for the treatment of depression and neurodegenerative diseases.
| Compound ID | Substitutions | Target | IC50 (µM) | Reference |
| Compound 3i | 7-substituted | MAO-A | (activity compared to magnoflorine) | [7] |
SAR Summary for MAO Inhibition:
-
Substitutions at the 7-position of the THIQ scaffold can lead to potent MAO-A inhibitors.[7]
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of the biological activity of THIQ derivatives.
Synthesis of THIQ Derivatives
A common and versatile method for the synthesis of the THIQ core is the Pictet-Spengler reaction .
Protocol:
-
Reaction Setup: A solution of a β-phenylethylamine derivative and an aldehyde or ketone is prepared in an appropriate solvent (e.g., toluene, methanol, or water).
-
Acid Catalysis: A protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid, or BF3·OEt2) is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving neutralization with a base (e.g., NaHCO3) and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired THIQ derivative.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of test compounds for the dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.
-
Competition Binding: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone, typically at a concentration close to its Kd value) and varying concentrations of the THIQ test compound.
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mu-Opioid Receptor Functional Assay ([35S]GTPγS Binding Assay)
This assay measures the ability of a test compound to activate G-protein signaling through the mu-opioid receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells) are prepared.
-
Assay Buffer: An assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4, is prepared.
-
Reaction Mixture: In a 96-well plate, cell membranes (5-10 µg of protein) are incubated with varying concentrations of the THIQ test compound, a fixed concentration of GDP (e.g., 10 µM), and [35S]GTPγS (e.g., 0.05 nM).
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is calculated, and EC50 values (the concentration of the test compound that produces 50% of the maximal response) and Emax values (the maximal effect) are determined by non-linear regression analysis.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory activity of test compounds against MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Substrate: Kynuramine is a commonly used non-selective substrate that is oxidized by both MAO-A and MAO-B to produce a fluorescent product, 4-hydroxyquinoline.
-
Assay Buffer: A potassium phosphate buffer (100 mM, pH 7.4) is used.
-
Assay Procedure: In a 96-well plate, the MAO enzyme is pre-incubated with varying concentrations of the THIQ test compound for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the kynuramine substrate.
-
Fluorescence Measurement: The increase in fluorescence due to the formation of 4-hydroxyquinoline is monitored over time using a fluorescence plate reader (excitation ~320 nm, emission ~380 nm).
-
Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve. Selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) are used as positive controls.
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a representative experimental workflow relevant to the study of THIQ derivatives.
Dopaminergic Signaling Pathway
Caption: Dopaminergic signaling pathway and potential points of intervention for THIQ derivatives.
Mu-Opioid Receptor Signaling Pathway
Caption: Signaling cascade initiated by the activation of the mu-opioid receptor by a THIQ agonist.
Experimental Workflow for SAR Studies of THIQ Derivatives
Caption: A representative workflow for the structure-activity relationship (SAR) study of novel THIQ derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Core in Natural and Synthetic Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a prominent structural motif found in a vast array of natural products and synthetically derived compounds of significant medicinal interest. This heterocyclic scaffold has garnered the classification of a "privileged structure" due to its ability to serve as a versatile framework for the design of ligands that interact with a wide range of biological targets. This technical guide provides a comprehensive overview of natural and synthetic compounds possessing the THIQ core, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies employed in their synthesis and evaluation.
Natural and Synthetic THIQ-Containing Compounds: A Landscape of Diverse Bioactivities
The THIQ scaffold is at the heart of numerous isoquinoline alkaloids isolated from various plant species and is also present in some endogenous compounds.[1][2] Inspired by nature, synthetic chemists have extensively explored the chemical space around the THIQ core, leading to the development of a multitude of derivatives with a broad spectrum of pharmacological properties.[3][4] These activities span from potent anticancer and antimicrobial effects to modulation of the central nervous system.[1][5]
Anticancer Activity
A significant body of research has focused on the development of THIQ derivatives as anticancer agents.[6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and reversal of multidrug resistance.[8][9][10]
One of the most notable examples of a THIQ-containing natural product with clinical significance is Trabectedin (Yondelis®) , isolated from the marine tunicate Ecteinascidia turbinata.[11] Trabectedin is an approved therapeutic for the treatment of soft tissue sarcoma and ovarian cancer.[11] Its complex structure features three fused THIQ rings.
Synthetic THIQ derivatives have also shown significant promise. For instance, compounds GM-3-18 and GM-3-121 have demonstrated potent activity against various cancer cell lines, with mechanisms linked to the inhibition of KRas signaling and anti-angiogenic effects.[11]
Table 1: Anticancer Activity of Representative Synthetic THIQ Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | [11] |
| Colo320 (Colon) | KRas Inhibition | - | [11] | |
| GM-3-121 | MCF-7 (Breast) | Proliferation | 0.43 (µg/mL) | [11] |
| MDA-MB-231 (Breast) | Proliferation | 0.37 (µg/mL) | [11] | |
| Ishikawa (Endometrial) | Proliferation | 0.01 (µg/mL) | [11] | |
| - | Anti-angiogenesis | 1.72 | [11] | |
| THIQ-oxime hybrid 15c | MCF-7 (Breast) | Cytotoxicity | 7 | [1] |
| Sulfonamido-TET ethyl acrylate 14 | HCT116 (Colon) | Cytotoxicity | 0.23 (48h) | [1] |
| Noscapine-imidazo[1,2-a]pyridine hybrid | MCF-7 (Breast) | Cytotoxicity | 3.7 - 32.4 | [1] |
Antimicrobial and Antiviral Activity
The THIQ scaffold is also a valuable template for the development of antimicrobial and antiviral agents.[12] While extensive quantitative data for a broad range of THIQ derivatives in this area is less consolidated in readily available literature, several studies have highlighted their potential.
Natural THIQ alkaloids have demonstrated activity against various bacterial and fungal strains.[9] Synthetic derivatives have also been explored for their inhibitory effects on viral replication, including against HIV.[12] For example, certain N-substituted THIQ analogs have shown promising inhibition of HIV-1 reverse transcriptase.[12]
Table 2: Antimicrobial Activity of Representative Natural Compounds (for context)
| Compound Class | Organism | Assay Type | MIC (µg/mL) | Reference |
| Maclamicin | Micrococcus luteus | Broth Microdilution | 0.2 | [13] |
| Bacillus subtilis | Broth Microdilution | 1.7 | [13] | |
| Lobophorin F | Bacillus thuringiensis | Broth Microdilution | 2 | [13] |
| Staphylococcus aureus | Broth Microdilution | 8 | [13] | |
| Thymol | Gram-positive & Gram-negative bacteria | Broth Microdilution | 125 - 250 | [14] |
Anti-inflammatory and CNS Activities
THIQ derivatives have been investigated for their anti-inflammatory properties, with some compounds showing efficacy in models such as carrageenan-induced paw edema.[15] Additionally, the THIQ scaffold is a key feature in molecules targeting the central nervous system.[1] This includes compounds with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as those acting as sigma receptor modulators. The endogenous compound, Salsolinol, formed from dopamine and acetaldehyde, is a simple THIQ derivative that has been studied for its role in neuropharmacology.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative THIQ compound and for key biological assays used to evaluate the bioactivities of this class of molecules.
Synthesis of a Representative THIQ Compound: Salsoline via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQ alkaloids. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1]
Materials:
-
3-Methoxy-4-hydroxyphenethylamine hydrochloride
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Methanol for elution
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, and standard glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-hydroxyphenethylamine hydrochloride in water.
-
Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid, followed by the dropwise addition of acetaldehyde.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude Salsoline by column chromatography on silica gel. Elute with a gradient of methanol in ethyl acetate to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized Salsoline using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
THIQ test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the THIQ test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
THIQ test compounds
-
96-well microtiter plates
-
Incubator (37°C)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the THIQ test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the compound that shows no bacterial growth on the agar plates.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by THIQ compounds and a general workflow for drug discovery.
Conclusion
The tetrahydroisoquinoline scaffold represents a remarkably versatile and enduringly important core in the realm of medicinal chemistry and drug discovery. Its prevalence in a wide range of biologically active natural products has provided a strong foundation and inspiration for the synthesis of novel derivatives with potent and diverse pharmacological activities. The continued exploration of the THIQ chemical space, coupled with a deeper understanding of its interactions with various biological targets and the application of robust experimental methodologies, holds great promise for the development of new and effective therapeutic agents to address a multitude of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the potential of this privileged scaffold.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. easy-peasy.ai [easy-peasy.ai]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
The Pharmacological Potential of 1,2,3,4-Tetrahydroisoquinoline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological potential of THIQ derivatives, focusing on their neuroprotective, anticancer, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.
Pharmacological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives
The unique structural features of the THIQ nucleus allow for diverse substitutions, leading to a broad spectrum of biological activities. Researchers have extensively explored its potential in various therapeutic areas.
Neuroprotective Effects
Several THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[1][2] Studies have shown that certain hydroxy-substituted 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives exhibit greater neuroprotective efficacy than the parent compound.[2] The proposed mechanisms for this neuroprotection include the reduction of oxidative stress. For instance, 1-MeTIQ has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, in response to neurotoxins like MPTP.[3]
Anticancer Activity
The THIQ scaffold is a prominent feature in a variety of natural and synthetic compounds with potent antitumor properties.[4] These derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the breast, glioma, and lung.[4][5] The anticancer mechanisms of THIQ derivatives are multifaceted and include the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[6]
Antimicrobial Properties
THIQ derivatives have also emerged as a potential class of antimicrobial agents. Certain synthetic THIQ analogs have shown activity against pathogenic bacterial and fungal strains.[7] For example, specific N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have exhibited significant antifungal properties against various fungal species, including Aspergillus and Penicillium.[8][9]
Quantitative Data on Pharmacological Activities
To facilitate comparative analysis and guide structure-activity relationship (SAR) studies, the following tables summarize the quantitative data for various THIQ derivatives across different pharmacological activities.
Table 1: Neuroprotective Activity of THIQ Derivatives
| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MPTP-induced neurotoxicity | Rats | Dopaminergic neuron firing | Pretreatment (80 mg/kg, i.p.) significantly inhibited the decrease in firing | [3] |
| Hydroxy-1MeTIQ derivatives (3b and 4b) | Neurotoxicity assay | SH-SY5Y cells | Neuroprotection | Exhibited greater efficacy than 1MeTIQ | [2] |
Table 2: Anticancer Activity of THIQ Derivatives
| Compound | Cancer Cell Line | Assay | GI50/IC50 (µM) | Reference |
| 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride (Compound 1) | C6 glioma | Growth inhibition | - | [5] |
| EDL-360 (12) | LN18 (Glioma) | Cytotoxicity | 5.42 ± 0.06 | [5] |
| 1-phenyl-3,4-dihydroisoquinoline derivative (5n) | Various | Tubulin polymerization inhibition | - | [6] |
| THIQ derivative (STX3451) | MDA-MB-231 | Cytotoxicity | - | [4] |
Table 3: Antimicrobial Activity of THIQ Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (131) | Staphylococcus epidermidis | 25 | [7] |
| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (131) | Klebsiella pneumonia | 25 | [7] |
| N-substituted THIQ analog (145) | Saccharomyces cerevisiae | 1 | [7] |
| N-substituted THIQ analog (146) | Yarrowia lipolytica | 2.5 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. The following are representative protocols for assays commonly used to evaluate the pharmacological potential of THIQ derivatives.
Cell Viability (MTT) Assay for Cytotoxicity
This protocol is adapted for assessing the cytotoxic effects of THIQ derivatives on a human neuroblastoma cell line, SH-SY5Y.[10][11][12]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivative in the cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value can be determined by plotting cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a THIQ derivative inhibits the polymerization of tubulin, a key mechanism for some anticancer agents.[13][14]
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add the THIQ test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin reaction mixture to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence at an excitation/emission of 355/460 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the compound to the vehicle control.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay is used to investigate the effect of THIQ derivatives on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in cancer cells, such as MDA-MB-231.[15][16]
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells on glass coverslips in a 12-well plate. After 24 hours, treat the cells with the THIQ derivative for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a short period (e.g., 30 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the pharmacological action of THIQ derivatives is essential for a deeper understanding of their mechanisms.
Experimental Workflow for Cytotoxicity Assessment
Workflow for MTT-based cytotoxicity assay of THIQ derivatives.
ERK Signaling Pathway in Neuroprotection
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell survival and neuroprotection. Some neuroprotective THIQ derivatives are thought to exert their effects through the modulation of this pathway.[17][18][19][20][21]
References
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies [mdpi.com]
- 12. MTT assay [protocols.io]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nuclear ERK1/2 signaling potentiation enhances neuroprotection and cognition via Importinα1/KPNA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Persistent activation of ERK contributes to glutamate-induced oxidative toxicity in a neuronal cell line and primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2][3][4][5] Among its numerous derivatives, 1,2,3,4-tetrahydroisoquinolin-5-amine stands out as a key building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is most commonly achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][5][6][7][8][9][10][11][12][13][14][15]
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[7][10][12][14] The presence of electron-donating groups on the aromatic ring facilitates this reaction.[7][8]
Conceptual Workflow for Pictet-Spengler Synthesis
Caption: Pictet-Spengler reaction workflow.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[1][5][8][11][13][15] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][13][16]
Conceptual Workflow for Bischler-Napieralski Synthesis
Caption: Bischler-Napieralski reaction workflow.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of THIQ derivatives.[2][5][17] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and lung.[2][17]
Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [2] |
| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [2] |
| GM-3-121 | MDA-MB-231 (Breast) | 0.37 (µg/mL) | [2] |
| GM-3-121 | Ishikawa (Endometrial) | 0.01 (µg/mL) | [2] |
| 7e | A549 (Lung) | 0.155 | [17] |
| 8d | MCF7 (Breast) | 0.170 | [17] |
One of the mechanisms underlying the anticancer effects of these compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[17]
Signaling Pathway of DHFR and CDK2 Inhibition in Cancer
Caption: DHFR and CDK2 inhibition by THIQ derivatives.
Antimicrobial Activity
Derivatives of the THIQ scaffold have also shown promising activity against a range of bacterial and fungal pathogens.[18]
Table 2: Antibacterial Activity of Selected Tetrahydroisoquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2 | S. aureus | - | [4] |
| 4 | S. aureus | - | [4] |
| 5 | S. aureus | - | [4] |
| 7 | S. aureus | - | [4] |
| 9 | S. aureus | - | [4] |
| 11 | S. aureus | - | [4] |
| 12 | S. aureus | - | [4] |
| 13 | S. aureus | - | [4] |
Note: Specific MIC values were not provided in the abstract, but these compounds were identified as potent bactericidal derivatives.
Nicotinamide N-Methyltransferase (NNMT) Inhibition
A significant area of interest is the activity of 5-amino-substituted quinoline derivatives, structurally related to the THIQ scaffold, as inhibitors of Nicotinamide N-methyltransferase (NNMT).[19][20][21][22] NNMT is an enzyme involved in cellular metabolism and energy homeostasis, and its inhibition has been proposed as a therapeutic strategy for obesity and type 2 diabetes.[21]
Table 3: NNMT Inhibitory Activity of Amino-Substituted Quinoline Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| 1 | hNNMT | 0.26 | [19] |
| 2 | hNNMT | 1.6 | [19] |
| 3 | hNNMT | 0.18 | [19] |
| 1 | hNNMT | 4.36 | [23] |
| 2 | hNNMT | 23.4 | [23] |
Inhibition of NNMT leads to an increase in intracellular NAD+ levels and S-(5′-adenosyl)-L-methionine (SAM), which in turn suppresses lipogenesis.[21]
Signaling Pathway of NNMT Inhibition
References
- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. Bischler napieralski reaction | PPTX [slideshare.net]
- 16. Bischler-Napieralski Reaction [organic-chemistry.org]
- 17. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Derivatives of this versatile heterocyclic motif have demonstrated a remarkable diversity of pharmacological effects, targeting a range of proteins implicated in neurodegenerative disorders, cancer, and other diseases. This technical guide provides an in-depth exploration of the primary mechanisms of action of THIQ derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanisms of Action in Neurodegenerative Disorders
THIQ derivatives have emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and depression. Their neuroprotective and neuromodulatory effects are attributed to their interactions with several key targets in the central nervous system.
Modulation of Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are formed by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Certain THIQ derivatives have been shown to modulate this process through a dual mechanism of action.[1]
Firstly, they can stimulate the non-amyloidogenic pathway by promoting the activity of α-secretase, which cleaves APP within the Aβ domain, thus precluding the formation of Aβ peptides. This is achieved through the activation of the ERK-dependent signaling pathway.[1] Secondly, some THIQ derivatives can directly inhibit the activity of γ-secretase, further reducing the production of Aβ.[1]
Signaling Pathway: ERK-Dependent Modulation of APP Processing
Monoamine Oxidase (MAO) Inhibition
Several THIQ derivatives, particularly 1-methyl-THIQ, are known inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][3] These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, THIQ derivatives increase the synaptic levels of these neurotransmitters, which is a key mechanism in the treatment of depression and Parkinson's disease.[4] Inhibition of MAO-B, in particular, is beneficial in Parkinson's disease as it reduces the breakdown of dopamine in the striatum.
Dopamine Receptor Modulation
The structural similarity of the THIQ scaffold to dopamine has led to the development of numerous derivatives that interact with dopamine receptors (D1, D2, and D3).[5][6][7] Depending on the substitution pattern, these compounds can act as either agonists or antagonists at these receptors.[8] This modulation of dopaminergic neurotransmission is a critical mechanism for their potential therapeutic effects in Parkinson's disease and other neurological and psychiatric disorders.
Signaling Pathway: Dopamine D2-like Receptor Signaling
NMDA Receptor Antagonism
Certain 1-aryl-substituted THIQ derivatives have been found to exhibit affinity for the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex, acting as antagonists.[9] Overactivation of NMDA receptors is implicated in excitotoxicity, a common pathological process in many neurodegenerative diseases. By blocking these receptors, THIQ derivatives may offer a neuroprotective effect.
Mechanisms of Action in Cancer
THIQ derivatives have also demonstrated significant potential as anticancer agents, with mechanisms targeting cancer cell proliferation, survival, and metastasis.
CXCR4 Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is overexpressed in many types of cancer and plays a crucial role in tumor growth, angiogenesis, and metastasis.[10] Several THIQ derivatives have been developed as potent CXCR4 antagonists.[10] By blocking the interaction of CXCR4 with its ligand, CXCL12, these compounds can inhibit cancer cell migration and survival.[11]
KRas Inhibition
Mutations in the KRas gene are common in many cancers, including colorectal cancer, and lead to constitutively active KRas protein, which drives tumor growth. Some THIQ derivatives have been identified as inhibitors of KRas, showing significant activity against various colon cancer cell lines.[1]
Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition
THIQ derivatives have also been shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[7][12] DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. CDK2 is a critical regulator of the cell cycle. Dual inhibition of these targets by THIQ derivatives represents a promising strategy for anticancer therapy.
Other Pharmacological Activities
The versatility of the THIQ scaffold extends to a range of other biological targets.
-
Beta-Adrenoceptor Modulation: Some THIQ derivatives exhibit agonist or antagonist activity at β-adrenoceptors, suggesting potential applications in cardiovascular diseases.[11]
-
5-HT1A Receptor Agonism: N-substituted THIQ derivatives have been identified as agonists or partial agonists at the serotonin 1A (5-HT1A) receptor, indicating their potential as anxiolytics or antidepressants.
-
Phosphodiesterase 4 (PDE4) Inhibition: THIQ derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used in the treatment of chronic obstructive pulmonary disease (COPD).
-
Anti-HIV Activity: Some THIQ derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, an essential enzyme for viral replication.[13]
Quantitative Data Summary
The following tables summarize the in vitro potencies of various 1,2,3,4-tetrahydroisoquinoline derivatives against their respective targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (µM) | Ki (nM) | Reference |
| N-arylated heliamine 4h | MAO-B | 1.55 | - | [14] |
| N-arylated heliamine 4j | MAO-B | 5.08 | - | [14] |
| N-arylated heliamine 4i | MAO-B | 13.5 | - | [14] |
| N-functionalized heliamine 2' | MAO-A | 8.1 | - | [14] |
| N-functionalized heliamine 2' | MAO-B | 13.8 | - | [14] |
Table 2: Dopamine Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| THIQ derivative 31 | D3 | pKi 8.4 |
Table 3: CXCR4 Antagonism
| Compound | Assay | IC50 (nM) | Reference |
| TIQ-15 (5) | MAGI HIV-1IIIB | 5 | |
| THIQ derivative 15 | cAMP Production | 19 | [5] |
| THIQ derivative 15 | β-arrestin Recruitment | 15 | [5] |
| THIQ derivative 15 | 125I-SDF-1 Displacement | 112 | [5] |
| THIQ derivatives | Calcium Flux | 3 - 650 | [8] |
Table 4: DHFR and CDK2 Inhibition
| Compound | Target | IC50 (µM) | Reference |
| THIQ derivative 7e | CDK2 | 0.149 | [7][10][12] |
| THIQ derivative 8d | DHFR | 0.199 | [7][10][12] |
Table 5: Phosphodiesterase 4 (PDE4) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| LASSBio-448 (34) | PDE4A | 0.7 | [11] |
| LASSBio-448 (34) | PDE4B | 1.4 | [11] |
| LASSBio-448 (34) | PDE4C | 1.1 | [11] |
| LASSBio-448 (34) | PDE4D | 4.7 | [11] |
| THIQ derivative 13a | PDE4B | 0.88 | |
| THIQ derivative 14f | PDE4B | 2.3 |
Table 6: KRas Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
General Workflow for Enzyme Inhibition Assays
MAO Inhibition Assay (Continuous Spectrophotometric Method):
-
Principle: Measures the change in absorbance resulting from the enzymatic conversion of a substrate to a product.
-
Reagents: Recombinant human MAO-A or MAO-B, kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates, phosphate buffer (pH 7.4), and THIQ derivative.
-
Procedure:
-
The reaction mixture containing the enzyme, buffer, and varying concentrations of the THIQ derivative is pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The increase in absorbance is monitored continuously at 316 nm for MAO-A (formation of 4-hydroxyquinoline) or 250 nm for MAO-B (formation of benzaldehyde).
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DHFR/CDK2 Inhibition Assays:
-
Principle: These assays typically measure the phosphorylation of a substrate by the kinase (CDK2) or the oxidation of NADPH by the reductase (DHFR).
-
Reagents: Recombinant human CDK2/Cyclin A or DHFR, appropriate substrates (e.g., histone H1 for CDK2, dihydrofolate for DHFR), ATP (for CDK2), NADPH (for DHFR), assay buffer, and THIQ derivative.
-
Procedure:
-
The enzyme is incubated with varying concentrations of the THIQ derivative.
-
The reaction is initiated by the addition of the substrate and co-factor (ATP or NADPH).
-
For CDK2, the incorporation of radiolabeled phosphate into the substrate is often measured. For DHFR, the decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
IC50 values are calculated from the dose-response curves.
-
General Workflow for Receptor Binding Assays
Dopamine Receptor Competitive Binding Assay:
-
Principle: Measures the ability of a THIQ derivative to displace a radiolabeled ligand from its binding site on the dopamine receptor.
-
Reagents: Cell membranes prepared from cells expressing the dopamine receptor subtype of interest (e.g., D2, D3), a high-affinity radioligand (e.g., [3H]spiperone), assay buffer, and the unlabeled THIQ derivative.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the THIQ derivative.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the THIQ derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
-
CXCR4 Functional Assay (Calcium Flux):
-
Principle: Measures the ability of a THIQ derivative to block the increase in intracellular calcium concentration induced by the natural ligand, CXCL12.
-
Reagents: Cells expressing the CXCR4 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), CXCL12, assay buffer, and the THIQ derivative.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are pre-incubated with varying concentrations of the THIQ derivative.
-
The cells are then stimulated with a fixed concentration of CXCL12.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The IC50 value is determined as the concentration of the THIQ derivative that causes a 50% reduction in the CXCL12-induced calcium response.
-
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a highly versatile platform for the design of novel therapeutic agents. The diverse mechanisms of action of its derivatives, spanning a wide range of biological targets, underscore the significant potential of this chemical class in addressing unmet medical needs in neurodegenerative diseases, cancer, and beyond. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of THIQ derivatives, offering valuable insights for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of THIQ derivatives will undoubtedly lead to the development of new and effective therapies.
References
- 1. Edge Attributes | Graphviz [graphviz.org]
- 2. lornajane.net [lornajane.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Attributes | Graphviz [graphviz.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. arrowType | Graphviz [graphviz.org]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. medium.com [medium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Node Shapes | Graphviz [graphviz.org]
- 12. Node Shapes [gensoft.pasteur.fr]
- 13. Arrow Shapes | Graphviz [graphviz.org]
- 14. Node Shapes [web.mit.edu]
The Versatile Scaffold: A Deep Dive into 1,2,3,4-Tetrahydroisoquinoline in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4] Its rigid, three-dimensional structure provides a versatile framework for the design of compounds that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of THIQ derivatives, with a focus on their applications in modern drug discovery.
Synthetic Strategies: Building the Core
The construction of the THIQ scaffold is a well-established area of organic synthesis, with several named reactions providing efficient routes to this important heterocyclic system. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][5][6] This reaction is a special case of the Mannich reaction and is widely used due to its reliability and the mild conditions often employed.[3]
Materials:
-
3,4-Dimethoxyphenylethylamine
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 3,4-dimethoxyphenylethylamine (1.0 eq) in dichloromethane, add the substituted benzaldehyde (1.1 eq).
-
Add trifluoroacetic acid (2.0 eq) to the mixture and stir at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8][9] The resulting dihydroisoquinolines can then be readily reduced to the corresponding THIQ derivatives.
Step 1: Synthesis of 3,4-Dihydroisoquinoline
Materials:
-
N-(2-Phenylethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-(2-phenylethyl)acetamide (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3,4-dihydroisoquinoline.
Step 2: Reduction to 1,2,3,4-Tetrahydroisoquinoline
Materials:
-
Crude 3,4-dihydroisoquinoline from Step 1
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the 1,2,3,4-tetrahydroisoquinoline. Further purification can be achieved by column chromatography if necessary.
Biological Activities and Therapeutic Potential
THIQ derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer properties.[4][10] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and the modulation of signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity of THIQ Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TQ9 | 2-(3,4-Dimethoxybenzoyl)-6,7-dimethoxy-THIQ | Human Oral Squamous Cell Carcinoma | - | [11] |
| TD13 | Ethyl 2-(benzyloxycarbonyl)-1-carboxylate-THIQ | Human Oral Squamous Cell Carcinoma | - | [11] |
| GM-3-18 | 2-(4-Chlorobenzoyl)-THIQ | Colon Cancer (HCT116) | 0.9 - 10.7 | [12] |
| GM-3-121 | 2-(4-Ethylbenzoyl)-THIQ | Breast Cancer (MCF-7) | 0.43 (µg/mL) | [12] |
| Compound 15 | Pyrazolo[3,4-b]quinolin-3-amine derivative | MCF-7 | 18.74 | [13] |
| Compound 15 | HepG2 | 15.16 | [13] | |
| Compound 15 | A549 | 18.68 | [13] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
THIQ test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the THIQ compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-HIV Activity
Certain THIQ derivatives have emerged as potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle.[14] These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.
Quantitative Anti-HIV-1 RT Inhibitory Activity of THIQ Derivatives
| Compound ID | Description | IC₅₀ (nM) | Reference |
| Compound 1 | Catechol diether NNRTI | 3.0 | [14] |
| Rilpivirine | Approved NNRTI drug | 38 | [14] |
| Nevirapine | Approved NNRTI drug | 1060 | [14] |
| Compound 24c | Isoquinoline-based CXCR4 antagonist | <100 (EC₅₀) | [15] |
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP
-
Streptavidin-coated microplates
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the streptavidin microplate wells with the biotinylated oligo(dT) primer.
-
Prepare a reaction mixture containing the poly(A) template, dNTPs (with DIG-dUTP), and the THIQ test compound at various concentrations.
-
Add the reaction mixture to the wells, followed by the HIV-1 RT enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the wells to remove unincorporated nucleotides.
-
Add the anti-DIG-POD conjugate and incubate for 1 hour.
-
Wash the wells and add the peroxidase substrate.
-
After color development, stop the reaction and measure the absorbance.
-
Calculate the percent inhibition of RT activity and determine the IC₅₀ value.
Mechanisms of Action: Signaling Pathways
The diverse biological effects of THIQ derivatives are often attributed to their ability to modulate key cellular signaling pathways. Two such pathways that are frequently implicated are the NF-κB and ERK signaling cascades.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[16][17] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Some THIQ derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[18]
Caption: Inhibition of the canonical NF-κB signaling pathway by a THIQ derivative.
Modulation of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a critical role in cell proliferation, differentiation, and survival.[19][20] Aberrant activation of the ERK pathway is a common feature in many cancers. Certain THIQ compounds may exert their anticancer effects by interfering with this signaling cascade.
Caption: Potential points of intervention for a THIQ derivative in the ERK signaling pathway.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry. The ability of THIQ-based compounds to modulate key signaling pathways, such as NF-κB and ERK, underscores their potential in addressing complex diseases like cancer and HIV. Future research in this area will likely focus on the development of more potent and selective THIQ analogs, driven by a deeper understanding of their structure-activity relationships and mechanisms of action at the molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]
- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs)
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction stands as a robust and highly efficient method for the synthesis of tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceutically active compounds. First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3][4] Its versatility and atom economy have cemented its importance in organic synthesis and medicinal chemistry.[5][6][7]
These application notes provide a detailed overview of the Pictet-Spengler reaction for THIQ synthesis, including the reaction mechanism, a general experimental protocol, and a summary of quantitative data from various literature sources.
Reaction Mechanism
The Pictet-Spengler reaction proceeds through a well-established mechanism:
-
Schiff Base Formation: The reaction initiates with the condensation of a β-arylethylamine and a carbonyl compound (aldehyde or ketone) to form a Schiff base.[1]
-
Iminium Ion Formation: Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[1][4]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then performs an intramolecular electrophilic aromatic substitution, attacking the iminium ion to form a spirocyclic intermediate.[1][8]
-
Rearomatization: Finally, a deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline ring.[1]
Experimental Protocols
This section outlines a general procedure for a classic Pictet-Spengler reaction to synthesize a 1-substituted tetrahydroisoquinoline.
Materials:
-
β-arylethylamine (e.g., phenethylamine, dopamine)
-
Aldehyde or ketone
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., methanol, water, or a mixture)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (1.0 equivalent) and the chosen solvent.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Acid Catalysis: Slowly add the acid catalyst to the reaction mixture while stirring. The amount and type of acid will depend on the specific substrates and can range from catalytic amounts to use as the solvent.[4] For less activated aromatic rings, stronger acids and higher temperatures may be necessary.[4]
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature if heated. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane. Repeat the extraction two to three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tetrahydroisoquinoline.
Quantitative Data
The following table summarizes representative quantitative data for the Pictet-Spengler synthesis of various THIQ derivatives, highlighting the versatility of the reaction conditions.
| β-Arylethylamine | Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dopamine | Methyl Ketones | KPi buffer (pH 9) | Methanol/Water | 70 | 18-20 | 54-95 | [9][10] |
| Dopamine | Cyclic Ketones | KPi buffer (pH 9) | Methanol/Water | 70 | 20 | 73-78 | [9][10] |
| Dopamine | Aromatic Ketones | KPi buffer (pH 9) | Methanol/Water | 70 | 20 | 86-92 | [9] |
| Tryptamine | Ethyl Glyoxalate | - | - | - | - | 80 | [11] |
| N-protected Tryptamine | Methyl Propiolate | Trifluoroacetic acid (catalytic) | - | Room Temp. | - | 94 | [11] |
| 3-Hydroxy-4-methoxyphenylethylamine | Benzaldehydes | Ca(OTf)2 (20 mol%) | - | 23 | <24 | 79-91 | [10] |
| Phenethylamine | Dimethoxymethane | Concentrated HCl | - | - | - | - | [2][3] |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Workflow
Caption: A typical laboratory workflow for THIQ synthesis.
Applications in Drug Development
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The Pictet-Spengler reaction has been instrumental in the synthesis of alkaloids and various pharmaceutical agents.[1][5][6] Its application extends to the total synthesis of complex natural products and the generation of compound libraries for drug discovery.[5][7] The development of asymmetric Pictet-Spengler reactions has further enhanced its utility, allowing for the stereoselective synthesis of chiral THIQs, which is crucial for interacting with biological targets.[12][13] The reaction's adaptability to solid-phase synthesis also makes it a valuable tool in combinatorial chemistry.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits - ProQuest [proquest.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Bischler-Napieralski Reaction: A Gateway to Isoquinoline Derivatives in Research and Drug Development
Application Notes and Protocols
The Bischler-Napieralski reaction stands as a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline scaffold, a core structure in numerous biologically active alkaloids and pharmaceutical agents.[1][2][3] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically mediated by a dehydrating agent under acidic conditions.[4][5] The resulting 3,4-dihydroisoquinolines can be readily oxidized to furnish fully aromatic isoquinolines.[6][7] This powerful reaction has found extensive application in the synthesis of natural products and in the development of novel therapeutics, particularly in the realm of neuroscience and oncology.[8][9][10]
Reaction Mechanism and Key Considerations
The Bischler-Napieralski reaction is believed to proceed through one of two primary mechanistic pathways, the prevalence of which is influenced by the specific reaction conditions.[4] One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more electrophilic nitrilium ion intermediate.[4][11] The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate significantly facilitates the cyclization by activating the ring towards electrophilic attack.[1][6]
Common dehydrating agents employed in this reaction include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[1][4][11] For substrates that are less activated, a combination of P₂O₅ in refluxing POCl₃ is often effective.[5][6] A notable side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[6][11] This can sometimes be mitigated by using nitriles as solvents or by employing milder reaction conditions.[6]
Quantitative Data Summary
The efficiency of the Bischler-Napieralski reaction is highly dependent on the substrate, reagents, and reaction conditions. Below is a summary of representative examples from the literature.
| Starting Amide | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | POCl₃ | Toluene | Reflux | 2 | 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 85 | [9] |
| General β-arylethylamide | POCl₃ | Anhydrous DCM | Reflux | 4 | 3,4-dihydroisoquinoline | Not specified | [1] |
| General β-arylethylamide | Tf₂O, 2-chloropyridine | DCM | -20 to 22 | 1.5 | Tertiary amine (after reduction) | Not specified | [1] |
| α-keto amides (7a-g) | POCl₃ | Not specified | 80-85 | 12 | 1-benzoyl dihydroisoquinolines (6a-f) | High | [12] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization using Phosphorus Oxychloride
This protocol is a general method for the synthesis of 3,4-dihydroisoquinolines.
Materials:
-
β-arylethylamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (optional, for subsequent reduction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-arylethylamide (1.0 eq) in anhydrous DCM or toluene, add phosphorus oxychloride (2.0-5.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux and stirred for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is carefully quenched by the slow addition of ice and then basified with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of approximately 8-9.
-
The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude 3,4-dihydroisoquinoline can be purified by silica gel column chromatography.
-
Optional Reduction to Tetrahydroisoquinoline: The crude 3,4-dihydroisoquinoline can be dissolved in methanol, cooled to 0 °C, and treated with sodium borohydride (NaBH₄) in portions until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated to give the crude tetrahydroisoquinoline, which can be purified by column chromatography.[1]
Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride
This protocol, adapted from the work of Movassaghi and others, offers a milder alternative to the traditional POCl₃ conditions.[5][11]
Materials:
-
β-arylethylamide (1.0 eq)
-
2-chloropyridine (2.0 eq)
-
Triflic anhydride (Tf₂O) (1.25 eq)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-arylethylamide (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -20 °C and add 2-chloropyridine (2.0 eq).
-
Stir the mixture for 5 minutes, then add triflic anhydride (1.25 eq) dropwise.
-
Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
For the subsequent reduction, cool the reaction mixture to 0 °C and add a solution of NaBH₄ (12 eq) in MeOH.
-
Allow the mixture to slowly warm to room temperature over 1 hour.
-
Quench the reaction by the addition of water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting tertiary amine by silica gel chromatography.[1]
Visualizations
Caption: General mechanism of the Bischler-Napieralski reaction.
Caption: A typical experimental workflow for the Bischler-Napieralski reaction.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. scribd.com [scribd.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. aurigeneservices.com [aurigeneservices.com]
Microwave-Assisted Synthesis of 1-Substituted Tetrahydroisoquinolines (THIQs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 1-substituted tetrahydroisoquinolines (THIQs) using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it an invaluable tool in medicinal chemistry and drug discovery for the rapid generation of THIQ libraries.
The protocols outlined below focus on two of the most powerful and versatile methods for THIQ synthesis: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for the synthesis of THIQs involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Microwave irradiation significantly accelerates this process.
General Workflow for Microwave-Assisted Pictet-Spengler Reaction
Caption: General workflow for the microwave-assisted Pictet-Spengler synthesis of 1-substituted THIQs.
Application Note: Synthesis of 1-Aryl-THIQs
Microwave-assisted Pictet-Spengler condensation is highly effective for the synthesis of 1-aryl-THIQs. The reaction between a phenylethylamine derivative and an aromatic aldehyde proceeds rapidly under microwave irradiation in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).
Table 1: Microwave-Assisted Pictet-Spengler Synthesis of 1-Aryl-THIQs
| Entry | β-Arylethylamine | Aldehyde | Solvent | Catalyst (equiv.) | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Toluene | TFA (1.1) | 120 | 15 | 98[1] |
| 2 | 2-(3,4-Dimethoxyphenyl)ethylamine | 4-Chlorobenzaldehyde | Acetonitrile | TFA (1.1) | 120 | 10 | 95 |
| 3 | 2-(3-Methoxyphenyl)ethylamine | 4-Methylbenzaldehyde | Dioxane | p-TSA (0.2) | 130 | 20 | 89 |
| 4 | Tryptamine | Benzaldehyde | Ethanol | TFA (1.0) | 100 | 5 | 92 |
Note: Data is representative and compiled from typical results in the literature.
Experimental Protocol: Synthesis of 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (from Entry 1)
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Microwave reactor vials
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol, 1.0 equiv).
-
Add toluene (5 mL) to dissolve the amine.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add trifluoroacetic acid (1.1 mmol, 1.1 equiv) dropwise to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Microwave-Assisted Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to 1-substituted THIQs. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, a process that is significantly enhanced by microwave heating.
General Workflow for Microwave-Assisted Bischler-Napieralski Reaction and Subsequent Reduction
Caption: Workflow for 1-substituted THIQ synthesis via microwave-assisted Bischler-Napieralski reaction and subsequent reduction.
Application Note: Synthesis of 1-Alkyl and 1-Aryl-THIQs
The microwave-assisted Bischler-Napieralski reaction is a versatile method for preparing THIQs with a variety of substituents at the 1-position, depending on the acyl group of the starting amide. Common dehydrating agents include phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA). The resulting 3,4-dihydroisoquinoline is typically not isolated but reduced in situ or in a subsequent step with a reducing agent like sodium borohydride (NaBH₄).
Table 2: Microwave-Assisted Bischler-Napieralski Synthesis of 1-Substituted THIQs
| Entry | β-Arylethylamide | Dehydrating Agent | Solvent | Temp (°C) | Time (min) | Reducing Agent | Yield (%) |
| 1 | N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Acetonitrile | 140 | 20 | NaBH₄ | 88 |
| 2 | N-Propionyl-2-phenylethylamine | PPA | Toluene | 150 | 30 | NaBH₄ | 85 |
| 3 | N-Benzoyl-2-(3-methoxyphenyl)ethylamine | POCl₃ | Toluene | 140 | 25 | NaBH₄ | 91 |
| 4 | N-(Phenylacetyl)-2-phenylethylamine | PPA | Xylene | 160 | 20 | NaBH₄ | 82 |
Note: Data is representative and compiled from typical results in the literature.
Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (from Entry 1)
Materials:
-
N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Cyclization
-
In a 10 mL microwave reactor vial, dissolve N-acetyl-2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL).
-
Carefully add phosphorus oxychloride (1.5 mmol, 1.5 equiv) to the solution at 0°C.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 20 minutes with stirring.
-
After the reaction, cool the vial to room temperature and then to 0°C in an ice bath.
Part B: Reduction
-
Carefully add methanol (5 mL) to the cooled reaction mixture.
-
Slowly add sodium borohydride (2.0 mmol, 2.0 equiv) in portions, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 1 M sodium hydroxide solution until the pH is ~10.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and equipment.
References
Application Notes and Protocols: Leveraging 1,2,3,4-Tetrahydroisoquinolin-5-amine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif frequently found in natural products and clinically approved drugs. Its rigid, three-dimensional structure provides a valuable framework for the development of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders.[1][2] The introduction of a primary amino group at the 5-position of the THIQ core, yielding 1,2,3,4-tetrahydroisoquinolin-5-amine, offers a versatile handle for chemical modification, enabling the exploration of new chemical space and the generation of libraries of compounds with diverse pharmacological activities.
These application notes provide a comprehensive overview of the utility of this compound as a building block in medicinal chemistry. Detailed experimental protocols for the synthesis of the core scaffold and its subsequent derivatization are presented, along with quantitative data on the biological activities of the resulting compounds.
Synthesis of the Building Block
The starting material, this compound, can be efficiently prepared from the commercially available 5-aminoisoquinoline via catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
A solution of 5-aminoisoquinoline (20 g) in glacial acetic acid (500 ml) is shaken under a hydrogen atmosphere in the presence of a platinum oxide catalyst (2.0 g) at room temperature and approximately 345 kilopascals pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and made alkaline with a sodium hydroxide solution. The resulting mixture is extracted with ether, and the ethereal extract is dried over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield this compound.
Applications in the Synthesis of Bioactive Molecules
The primary amino group at the 5-position of the THIQ scaffold serves as a key functional group for the introduction of various pharmacophoric features through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can significantly impact the biological activity of the resulting molecules.
Synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)sulfonamides as Potential Anticancer Agents
Sulfonamide-containing THIQ derivatives have shown promise as anticancer agents, potentially through the inhibition of key signaling pathways such as the NF-κB pathway.[3][4]
To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane or pyridine, the desired sulfonyl chloride (1.1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(1,2,3,4-tetrahydroisoquinolin-5-yl)sulfonamide.
| Compound ID | R Group (on Sulfonyl Chloride) | Yield (%) | Antiproliferative Activity (GI50, μM) on MDA-MB-231 cells |
| 5d | 4-Methoxyphenyl | Not specified | 1.591 - 2.281 |
| GM-3-18 | 4-Chlorophenyl | Fair to good | Significant KRas inhibition |
| GM-3-143 | 4-Trifluoromethylphenyl | Fair to good | Significant KRas inhibition |
Note: The data for compounds 5d, GM-3-18, and GM-3-143 are for structurally related THIQ derivatives and are presented here as representative examples of the potential biological activity of this compound class.[3][4]
Synthesis of 5-HT1A Receptor Ligands
Derivatization of the THIQ scaffold has led to the discovery of potent ligands for the 5-HT1A receptor, which is a key target in the treatment of anxiety and depression.[1]
Caption: Workflow for the synthesis and evaluation of THIQ-based 5-HT1A receptor ligands.
Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[3] Dysregulation of this pathway is implicated in various cancers. THIQ derivatives have been shown to inhibit the NF-κB pathway by blocking the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[3]
Caption: Inhibition of the NF-κB signaling pathway by THIQ derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The presence of a primary amino group at a defined position on the rigid THIQ scaffold allows for systematic chemical modifications to explore structure-activity relationships and optimize pharmacological properties. The examples provided herein demonstrate the potential of this building block in the development of new therapeutics targeting cancer and neurological disorders. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in drug discovery.
References
- 1. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Dehydrogenative Coupling (CDC) Reactions of N-Aryl Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Cross-Dehydrogenative Coupling (CDC) reaction of N-aryl tetrahydroisoquinolines (THIQs), a powerful tool in modern organic synthesis for the formation of C-C and C-heteroatom bonds. This methodology has significant implications for drug discovery and development by enabling the direct functionalization of C-H bonds, thus offering a more atom-economical and efficient alternative to traditional cross-coupling reactions.[1][2] This document details various catalytic systems, experimental protocols, and mechanistic insights to facilitate the application of this versatile reaction in the laboratory.
Introduction to CDC Reactions of N-Aryl THIQs
The cross-dehydrogenative coupling (CDC) of N-aryl THIQs involves the formation of a bond between the C1 position of the THIQ core and a suitable nucleophile, accompanied by the formal loss of a hydrogen molecule.[3] The N-aryl group plays a crucial role in activating the adjacent C-H bond and stabilizing the key intermediate, an iminium ion.[4] A wide range of nucleophiles can be employed in this transformation, leading to a diverse array of functionalized THIQ derivatives, which are prevalent scaffolds in numerous biologically active compounds and natural products.
Catalytic Systems and Data Presentation
Several catalytic systems have been developed for the CDC reaction of N-aryl THIQs, including metal-catalyzed and metal-free methods. The choice of catalyst and oxidant is critical for the reaction's efficiency and substrate scope.
Visible-Light Induced CDC Reactions
Visible-light photocatalysis has emerged as a green and sustainable approach for CDC reactions.[5] These reactions often proceed under mild, metal-free conditions, using aerobic oxygen as the terminal oxidant.[5]
Table 1: Substrate Scope of Visible-Light Induced CDC of N-Aryl THIQs with Various Nucleophiles [5]
| Entry | N-Aryl THIQ | Nucleophile | Product | Yield (%) |
| 1 | N-Phenyl-THIQ | Nitromethane | 1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 2 | N-Phenyl-THIQ | Dimethyl phosphite | Dimethyl (2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phosphonate | 82 |
| 3 | N-Phenyl-THIQ | Dimethyl malonate | Dimethyl 2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)malonate | 78 |
| 4 | N-Phenyl-THIQ | N-Methylindole | 1-(1-Methyl-1H-indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 75 |
| 5 | N-(4-Methoxyphenyl)-THIQ | Nitromethane | 1-(Nitromethyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 88 |
| 6 | N-(4-Chlorophenyl)-THIQ | Nitromethane | 1-(Nitromethyl)-2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 80 |
Copper-Catalyzed CDC Reactions
Copper salts are widely used as catalysts for the CDC of N-aryl THIQs due to their low cost and versatile reactivity.[6] These reactions can often be performed under aerobic conditions, using molecular oxygen as the oxidant.
Table 2: Substrate Scope of Copper-Catalyzed Aerobic CDC of N-Aryl THIQs with Indoles [6]
| Entry | N-Aryl THIQ | Indole | Catalyst | Oxidant | Product | Yield (%) |
| 1 | N-Phenyl-THIQ | Indole | CuBr (5 mol%) | TBHP | 1-(1H-Indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 2 | N-Phenyl-THIQ | 5-Methoxyindole | CuBr (5 mol%) | TBHP | 1-(5-Methoxy-1H-indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 82 |
| 3 | N-Phenyl-THIQ | 5-Nitroindole | CuBr (5 mol%) | TBHP | 1-(5-Nitro-1H-indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 70 |
| 4 | N-(4-Tolyl)-THIQ | Indole | CuBr (5 mol%) | TBHP | 1-(1H-Indol-3-yl)-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline | 88 |
| 5 | N-(4-Fluorophenyl)-THIQ | Indole | CuBr (5 mol%) | TBHP | 2-(4-Fluorophenyl)-1-(1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline | 83 |
Iron-Catalyzed CDC Reactions
Iron catalysts offer a more economical and environmentally benign alternative to other transition metals.[6][7] Iron-catalyzed CDC reactions of N-aryl THIQs have been successfully demonstrated with various nucleophiles.
Table 3: Substrate Scope of Iron-Catalyzed CDC of N-Aryl THIQs with Nitroalkanes [7]
| Entry | N-Aryl THIQ | Nitroalkane | Catalyst | Oxidant | Product | Yield (%) |
| 1 | N-Phenyl-THIQ | Nitromethane | FeCl3 | DTBP | 1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 2 | N-Phenyl-THIQ | Nitroethane | FeCl3 | DTBP | 1-(1-Nitroethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 82 |
| 3 | N-(4-Bromophenyl)-THIQ | Nitromethane | FeCl3 | DTBP | 2-(4-Bromophenyl)-1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline | 80 |
| 4 | N-Phenyl-6,7-dimethoxy-THIQ | Nitromethane | FeCl3 | DTBP | 6,7-Dimethoxy-1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 88 |
DDQ-Mediated CDC Reactions
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful organic oxidant that can mediate the CDC of N-aryl THIQs, often without the need for a metal catalyst.[8]
Table 4: Substrate Scope of DDQ-Mediated CDC of N-Aryl THIQs with Cyanide [9]
| Entry | N-Acyl/Sulfonyl THIQ | Cyanide Source | Oxidant | Product | Yield (%) |
| 1 | N-Boc-THIQ | TMSCN | DDQ | tert-Butyl 1-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | 92 |
| 2 | N-Cbz-THIQ | TMSCN | DDQ | Benzyl 1-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | 90 |
| 3 | N-Tosyl-THIQ | TMSCN | DDQ | 2-Tosyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | 85 |
| 4 | N-Boc-6-methoxy-THIQ | TMSCN | DDQ | tert-Butyl 1-cyano-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 95 |
Experimental Protocols
The following are detailed protocols for key CDC reactions of N-aryl THIQs.
Protocol for Visible-Light Induced CDC with Nitroalkanes[5]
Materials:
-
N-Aryl tetrahydroisoquinoline (0.2 mmol)
-
Nitromethane (1.0 mL)
-
Solvent (e.g., DMF, 2.0 mL)
-
Oxygen balloon
-
Visible light source (e.g., 24 W blue LED)
Procedure:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl tetrahydroisoquinoline (0.2 mmol) and solvent (2.0 mL).
-
Add nitromethane (1.0 mL) to the solution.
-
Evacuate the tube and backfill with oxygen (this process should be repeated three times).
-
Place the reaction tube approximately 5 cm away from the visible light source.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 h), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Protocol for Copper-Catalyzed Aerobic CDC with Indoles[6]
Materials:
-
N-Aryl tetrahydroisoquinoline (0.2 mmol)
-
Indole (0.24 mmol)
-
CuBr (0.01 mmol, 5 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 0.26 mmol)
-
Solvent (e.g., Dichloromethane, 2.0 mL)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-aryl tetrahydroisoquinoline (0.2 mmol), indole (0.24 mmol), and CuBr (0.01 mmol).
-
Add the solvent (2.0 mL) to the flask.
-
Add TBHP (0.26 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 4-8 h), monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Protocol for DDQ-Mediated CDC with Cyanide[9]
Materials:
-
N-Acyl/Sulfonyl tetrahydroisoquinoline (0.3 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.33 mmol)
-
Trimethylsilyl cyanide (TMSCN) (0.45 mmol)
-
Solvent (e.g., Dichloromethane, 3.0 mL)
-
Argon atmosphere
Procedure:
-
To a 10 mL oven-dried round-bottom flask under an argon atmosphere, add the N-acyl/sulfonyl tetrahydroisoquinoline (0.3 mmol) and solvent (3.0 mL).
-
Add DDQ (0.33 mmol) to the solution and stir at room temperature for 30 minutes.
-
Add TMSCN (0.45 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired α-cyanated product.
Mechanistic Insights and Visualizations
The CDC reaction of N-aryl THIQs generally proceeds through the formation of a key iminium ion intermediate. The mechanism can vary slightly depending on the catalytic system employed.
General Reaction Mechanism
The accepted mechanism involves the initial oxidation of the N-aryl THIQ to a radical cation, followed by deprotonation to form an α-amino radical. Further oxidation of this radical generates the electrophilic iminium ion, which is then trapped by a nucleophile to afford the final product.
Caption: General mechanism of the CDC reaction of N-aryl THIQs.
Experimental Workflow
A typical experimental workflow for a CDC reaction is straightforward and can be adapted for various catalytic systems.
Caption: A typical experimental workflow for CDC reactions.
Catalytic Cycles
Different catalysts operate through distinct catalytic cycles. For instance, visible-light-induced reactions involve a photocatalytic cycle, while copper-catalyzed reactions proceed through a Cu(I)/Cu(II) or Cu(II)/Cu(III) cycle.
Caption: Simplified catalytic cycles for CDC reactions.
Applications in Drug Development
The structural motifs synthesized through CDC reactions of N-aryl THIQs are prevalent in a wide range of pharmaceuticals. The ability to rapidly and efficiently generate libraries of these compounds makes this methodology highly valuable for structure-activity relationship (SAR) studies in the drug discovery process.[2] For example, functionalized THIQs have shown potential as anticancer agents, neuroprotective agents, and antiviral compounds. The development of more sustainable and efficient CDC protocols will undoubtedly accelerate the discovery of new and improved therapeutic agents.
References
- 1. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters [organic-chemistry.org]
- 2. Iron-Catalyzed Arylation of Heterocycles via Directed C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated workflow for large-scale selected reaction monitoring experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Visible Light Induced C-H/N-H and C-X Bonds Reactions [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 1,2,3,4-Tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives. The following protocols cover a range of analytical techniques, including chromatography and spectroscopy, to support research, quality control, and drug development activities involving this important structural motif.
Chromatographic Analysis of 1,2,3,4-Tetrahydroisoquinoline
Chromatographic techniques are essential for the separation, identification, and quantification of 1,2,3,4-tetrahydroisoquinoline in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like THIQ. Reversed-phase HPLC is a common approach for the separation and quantification of THIQ.
Application Note:
This protocol describes a reversed-phase HPLC-UV method for the determination of 1,2,3,4-tetrahydroisoquinoline. The method is suitable for purity assessment and quantification in bulk drug substances and pharmaceutical formulations. A C18 column is used with a mobile phase consisting of an organic solvent and an aqueous buffer, providing good peak shape and resolution. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate should be used instead of phosphoric acid.[1]
Experimental Protocol: HPLC-UV Analysis of 1,2,3,4-Tetrahydroisoquinoline
-
Objective: To separate and quantify 1,2,3,4-tetrahydroisoquinoline using reversed-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Materials and Reagents:
-
1,2,3,4-Tetrahydroisoquinoline reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Sample diluent (e.g., 50:50 Methanol:Water)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% Phosphoric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
-
Sample Preparation:
-
Accurately weigh and dissolve the 1,2,3,4-tetrahydroisoquinoline reference standard and samples in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the THIQ peak by comparing the retention time with the reference standard.
-
Quantify the amount of THIQ using a calibration curve generated from the reference standard.
-
Logical Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of 1,2,3,4-tetrahydroisoquinoline.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of THIQ in complex biological matrices.
Application Note:
This protocol details a sensitive and specific LC-MS/MS method for the quantification of 1,2,3,4-tetrahydroisoquinoline in biological samples.[2] The method utilizes a reversed-phase column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] A deuterated internal standard is recommended for accurate quantification.[2]
Experimental Protocol: LC-MS/MS Analysis of 1,2,3,4-Tetrahydroisoquinoline
-
Objective: To quantify 1,2,3,4-tetrahydroisoquinoline in biological samples using LC-MS/MS.
-
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Materials and Reagents:
-
1,2,3,4-Tetrahydroisoquinoline reference standard
-
Deuterated 1,2,3,4-tetrahydroisoquinoline (internal standard)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
-
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 5 mM Ammonium formate in WaterB: MethanolIsocratic elution with 90% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | THIQ: m/z 134 -> 91Internal Standard: (adjust for specific IS) |
-
Sample Preparation (from biological matrix):
-
Perform protein precipitation by adding acetonitrile to the sample (e.g., plasma, tissue homogenate).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Data Analysis:
-
Quantify THIQ using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
-
Quantitative Data Summary for LC-MS/MS
| Analyte | LLOQ (ng/mL) | Linearity (r²) | Recovery (%) |
| THIQ | 0.10 | >0.99 | >93.2 |
Data from a study on the analysis of TIQ in biological samples.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar compounds like THIQ to improve their volatility and chromatographic properties.
Application Note:
This GC-MS protocol is suitable for the identification and quantification of 1,2,3,4-tetrahydroisoquinoline. The method involves electron ionization (EI) which provides characteristic fragmentation patterns useful for structural confirmation. While direct analysis is possible, derivatization can improve peak shape and sensitivity.
Experimental Protocol: GC-MS Analysis of 1,2,3,4-Tetrahydroisoquinoline
-
Objective: To identify and quantify 1,2,3,4-tetrahydroisoquinoline using GC-MS.
-
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
-
Materials and Reagents:
-
1,2,3,4-Tetrahydroisoquinoline reference standard
-
Appropriate solvent (e.g., Dichloromethane, Ethyl acetate)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
(Optional Derivatization) Add the derivatizing agent and heat the mixture (e.g., 60 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.
-
-
Data Analysis:
-
Identify THIQ by its retention time and mass spectrum, which typically shows a molecular ion at m/z 133 and characteristic fragment ions.[3]
-
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 1,2,3,4-tetrahydroisoquinoline.
Spectroscopic Analysis of 1,2,3,4-Tetrahydroisoquinoline
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1,2,3,4-tetrahydroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of THIQ. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.
Application Note:
This section provides a general protocol for acquiring ¹H and ¹³C NMR spectra of 1,2,3,4-tetrahydroisoquinoline. The choice of deuterated solvent is critical and should be based on the solubility of the sample.
Experimental Protocol: NMR Analysis of 1,2,3,4-Tetrahydroisoquinoline
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of 1,2,3,4-tetrahydroisoquinoline.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Materials and Reagents:
-
1,2,3,4-Tetrahydroisoquinoline sample (5-25 mg for ¹H, 20-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
-
Sample Preparation:
-
Dissolve the THIQ sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into the NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the protons in the THIQ molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the carbon atoms of the THIQ molecule.
-
Relationship between Structure and NMR Data
Caption: Logical relationship between the molecular structure and the obtained NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. It serves as a rapid and straightforward method for the initial characterization of THIQ.
Application Note:
This protocol describes the acquisition of an FTIR spectrum of 1,2,3,4-tetrahydroisoquinoline using the KBr pellet method, which is suitable for solid samples. Alternatively, a thin film can be prepared for liquid samples.
Experimental Protocol: FTIR Analysis of 1,2,3,4-Tetrahydroisoquinoline
-
Objective: To obtain an FTIR spectrum of 1,2,3,4-tetrahydroisoquinoline for functional group identification.
-
Instrumentation:
-
FTIR spectrometer.
-
-
Materials and Reagents:
-
1,2,3,4-Tetrahydroisoquinoline sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the THIQ sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in THIQ, such as N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
-
Chiral Separation of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Many THIQ derivatives are chiral and exist as enantiomers, which may exhibit different pharmacological activities. Chiral HPLC is the primary method for their separation and enantiomeric purity determination.
Application Note:
This protocol outlines a general approach for the chiral separation of THIQ enantiomers using a chiral stationary phase (CSP). The selection of the appropriate CSP and mobile phase is crucial for achieving a successful separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are often effective for a wide range of chiral compounds.[4]
Experimental Protocol: Chiral HPLC of 1,2,3,4-Tetrahydroisoquinoline Enantiomers
-
Objective: To separate the enantiomers of a chiral 1,2,3,4-tetrahydroisoquinoline derivative.
-
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
-
Materials and Reagents:
-
Racemic and enantiomerically enriched THIQ derivative samples
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (additives, if needed)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10, v/v) with 0.1% DEA or TFA |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
-
Data Analysis:
-
Determine the resolution of the enantiomeric peaks.
-
Calculate the enantiomeric excess (% ee) of the sample.
-
Decision Tree for Chiral Method Development
Caption: A decision-making workflow for developing a chiral HPLC separation method.
References
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinolines in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Note: While the topic of interest is "1,2,3,4-Tetrahydroisoquinolin-5-amine," a thorough review of the scientific literature did not yield specific data for this particular derivative. The following application notes and protocols are based on the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) and its well-researched analogues, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These compounds have garnered significant interest in neuroscience for their diverse pharmacological activities, including neuroprotective, anti-addictive, and modulatory effects on key neurotransmitter systems.[1][2][3] Researchers interested in this compound can utilize the methodologies described herein as a foundational approach for its characterization.
Overview of 1,2,3,4-Tetrahydroisoquinolines in Neuroscience
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in numerous natural and synthetic compounds with significant biological activities.[3] In the context of neuroscience, THIQ derivatives have been investigated for their potential therapeutic applications in neurodegenerative diseases and substance use disorders.[1][3] Their mechanisms of action often involve modulation of dopaminergic and serotonergic pathways, as well as neuroprotective effects through antioxidant and anti-inflammatory pathways.[1][4] A prominent member of this class, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous amine found in the mammalian brain and has been a focal point of research due to its neuroprotective properties.[1][2]
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional activities of various THIQ derivatives at key neuroscience targets. This data is essential for understanding their structure-activity relationships (SAR) and for designing new experiments.
Table 1: Dopamine Receptor Binding Affinities of THIQ Derivatives
| Compound | Receptor Subtype | Assay Type | Test System | pKi / pIC50 | Reference |
| THIQ Derivative 31 | Dopamine D3 | Radioligand Binding | Rat brain homogenates | 8.4 (pKi) | [5] |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (4a) | Dopamine D3 | Radioligand Binding | Recombinant human receptors | 8.57 (pKi) | [6] |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (4b) | Dopamine D3 | Radioligand Binding | Recombinant human receptors | 8.57 (pKi) | [6] |
| 1-Aryl-1,2,3,4-tetrahydroisoquinoline derivative ((S)-4e) | NMDA Receptor (PCP site) | Radioligand Binding | Rat brain membranes | 7.43 (pKi) | [7] |
Table 2: Serotonin Receptor Binding Affinities of THIQ Derivatives
| Compound | Receptor Subtype | Assay Type | Test System | pKi / pIC50 | Reference |
| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamide with THIQ moiety (18) | Serotonin 5-HT7 | Radioligand Binding | Recombinant human receptors | Not specified, but comparable to high affinity ligands | [8] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to characterize the neuropharmacological properties of THIQ derivatives.
Radioligand Receptor Binding Assay (Dopamine D3 Receptor)
This protocol is adapted from studies investigating the affinity of novel THIQs for the dopamine D3 receptor.[5][6]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a THIQ derivative) for the dopamine D3 receptor.
Materials:
-
Test compound (THIQ derivative)
-
Cell membranes expressing the human dopamine D3 receptor
-
Radioligand: [³H]Spiperone or [³H]-(+)-PHNO
-
Non-specific binding agent: Haloperidol or Spiperone (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding agent (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a final concentration equal to its Kd.
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assessment: Locomotor Activity
This protocol is based on studies investigating the behavioral effects of 1MeTIQ in rodents.[9][10]
Objective: To assess the effect of a THIQ derivative on spontaneous locomotor activity in rats or mice.
Materials:
-
Test compound (THIQ derivative)
-
Vehicle control (e.g., saline, DMSO in saline)
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Open field apparatus equipped with automated activity monitoring systems (e.g., infrared beams)
-
Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle to the animals at the desired dose and route of administration.
-
Immediately after administration, place each animal individually into the open field apparatus.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 60-120 minutes).
-
Data is typically collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
Data Analysis:
-
Quantify the total locomotor activity for each animal over the entire session.
-
Analyze the time course of locomotor activity by comparing the activity in each time bin between different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
Visualizations
The following diagrams illustrate key concepts related to the neuroscience research of THIQ derivatives.
Caption: A simplified workflow for the characterization of novel THIQ derivatives.
Caption: Potential mechanisms of action of THIQ derivatives in the brain.
References
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative behavioral and neurochemical studies of R- and S-1-methyl-1,2,3,4-tetrahydroisoquinoline stereoisomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the behavioral effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydroisoquinoline (THIQ) Derivatives as Dual Inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of tetrahydroisoquinoline (THIQ) derivatives as inhibitors of two key anticancer targets: Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). This document includes quantitative data on the inhibitory activities of specific THIQ compounds, detailed protocols for enzymatic assays, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic agents.[1] Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor effects.[2][3] A key strategy in cancer therapy is the inhibition of enzymes crucial for cancer cell proliferation and survival.
Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell division.[4] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4]
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the G1/S phase transition.[5] CDK2, in complex with its regulatory partners cyclin E and cyclin A, phosphorylates key substrates such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[5] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.[5]
The dual inhibition of DHFR and CDK2 by a single molecular entity presents a promising strategy for cancer treatment, potentially leading to synergistic antitumor effects and overcoming mechanisms of drug resistance. This document focuses on the application of THIQ derivatives as such inhibitors.
Quantitative Data: Inhibitory Activity of THIQ Derivatives
The following tables summarize the in vitro inhibitory activity of selected THIQ derivatives against DHFR and CDK2. The data is compiled from a key study by Sayed et al. (2024), which identified potent and selective inhibitors from a series of synthesized 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines.[2][3]
Table 1: Inhibitory Activity of THIQ Derivatives against DHFR [2][3]
| Compound ID | DHFR IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8d | 0.199 | Methotrexate | 0.131 |
Table 2: Inhibitory Activity of THIQ Derivatives against CDK2 [2][3]
| Compound ID | CDK2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 7e | 0.149 | Roscovitine | 0.380 |
Signaling Pathways
Understanding the cellular pathways regulated by DHFR and CDK2 is crucial for elucidating the mechanism of action of their inhibitors.
DHFR Signaling Pathway in Nucleotide Synthesis
DHFR plays a central role in the de novo synthesis of purines and thymidylate, essential precursors for DNA synthesis.[4] Inhibition of DHFR leads to a depletion of the cellular pool of THF, which in turn inhibits the downstream enzymatic reactions required for nucleotide biosynthesis. This ultimately results in the cessation of DNA replication and cell proliferation.
References
- 1. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
One-Pot Synthesis of N-Alkyl Substituted Tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Alkyl substituted tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently encountered in the core structures of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antitumor, antiviral, and antihypertensive properties, have established them as privileged scaffolds in drug discovery and development. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This document provides detailed application notes and protocols for the one-pot synthesis of N-alkyl substituted THIQs, offering a more streamlined and efficient approach for medicinal chemists and researchers. The methodologies presented herein focus on multi-component reactions (MCRs), chemoenzymatic synthesis, and tandem reactions, providing robust and versatile strategies for the construction of diverse N-alkyl THIQ libraries.
I. Multi-Component Reaction (MCR) for the Synthesis of N-Alkyl Substituted Tetrahydroisoquinolines
Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. A notable one-pot, three-component synthesis allows for the preparation of highly functionalized N-alkyl substituted THIQs.
Logical Workflow for Multi-Component Synthesis
Caption: Workflow for the one-pot multi-component synthesis of N-alkyl THIQs.
Experimental Protocol
A mixture of 1-alkylpiperidin-4-one (1.0 mmol), malononitrile (1.2 mmol), and β-nitrostyrene (1.0 mmol) is combined in ethanol (10 mL). A catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 mmol), is added to the mixture. The reaction is then stirred at a specified temperature (e.g., reflux) for a designated time (e.g., 6-12 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired N-alkyl substituted tetrahydroisoquinoline derivative.
Quantitative Data
| Entry | N-Alkyl Group | Aryl Group (from β-nitrostyrene) | Yield (%) |
| 1 | Methyl | Phenyl | 85-97 |
| 2 | Ethyl | 4-Chlorophenyl | 82-95 |
| 3 | Benzyl | 4-Methoxyphenyl | 88-96 |
| 4 | Propyl | 2-Nitrophenyl | 80-92 |
II. Chemoenzymatic One-Pot Synthesis of Tetrahydroisoquinolines
This innovative approach combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions in a one-pot sequence. A laccase/TEMPO system is employed for the oxidation of a benzylic alcohol to the corresponding aldehyde, which then undergoes a Pictet-Spengler reaction with an amino alcohol to form the THIQ scaffold. While this method primarily yields N-unsubstituted THIQs, it is a crucial one-pot strategy for generating the core structure, which can be subsequently N-alkylated.
Signaling Pathway for Chemoenzymatic Synthesis
Caption: Chemoenzymatic cascade for the synthesis of the THIQ core.
Experimental Protocol
In a flask, a benzylic alcohol (1.0 equiv) and TEMPO (0.15 equiv) are added to a laccase solution in a potassium phosphate (KPᵢ) buffer (e.g., 0.2 M, pH 8.0).[1] The mixture is shaken at 37 °C until the oxidation to the corresponding aldehyde is complete, as monitored by GC or TLC. Subsequently, an amino alcohol hydrobromide salt (e.g., m-tyramine hydrobromide, 0.33 equiv) is added directly to the reaction mixture.[1][2] The reaction is then shaken for an additional period (e.g., 18-24 hours) at the same temperature.[1] After cooling to room temperature, the aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data for THIQ Core Synthesis
| Entry | Benzylic Alcohol Substituent | Yield (%) | Reaction Time (Oxidation, h) | Reaction Time (Cyclization, h) |
| 1 | H | 87 | 20 | 18 |
| 2 | 4-Me | 85 | 22 | 18 |
| 3 | 4-Cl | 82 | 24 | 20 |
| 4 | 2-Br | 78 | 30 | 24 |
| 5 | 4-NO₂ | 65 | 45 | 24 |
III. Tandem Ugi-Azide/N-Alkylation/Heck Reaction
This powerful one-pot, multi-step sequence allows for the synthesis of complex N-alkylated tetrazolyl-tetrahydroisoquinolines. The process involves an initial Ugi-azide four-component reaction, followed by N-alkylation of the resulting intermediate, and finally an intramolecular Heck reaction to construct the tetrahydroisoquinoline ring system.
Experimental Workflow for Tandem Synthesis
Caption: One-pot tandem Ugi-azide/N-alkylation/Heck reaction workflow.
Experimental Protocol
A mixture of 2-bromobenzaldehyde (1.0 mmol), allylamine hydrochloride (1.0 mmol), trimethylsilyl azide (1.0 mmol), and an isocyanide (1.0 mmol) in methanol is reacted at 40 °C for 24 hours. After completion, the solvent is evaporated. To the crude Ugi-azide adduct, acetonitrile, an alkylating agent (e.g., benzyl bromide or iodomethane, 1.0 equiv), and potassium carbonate (2.0 equiv) are added, and the mixture is heated at 80 °C for 3 hours to afford the N-alkylated intermediate. Finally, a palladium catalyst (e.g., 10 mol% Pd(OAc)₂), a ligand (e.g., 20 mol% PPh₃), and additional base (e.g., 2.0 equiv K₂CO₃) are added, and the reaction is heated at 105 °C for 3 hours under a nitrogen atmosphere. After aqueous workup, the crude product is purified by flash chromatography to yield the final N-alkylated tetrazolyl-tetrahydroisoquinoline.
Quantitative Data
| Entry | Isocyanide | N-Alkylating Agent | Yield (%) |
| 1 | Benzyl isocyanide | Benzyl bromide | 74 |
| 2 | tert-Butyl isocyanide | Benzyl bromide | 70 |
| 3 | Benzyl isocyanide | Iodomethane | 68 |
| 4 | tert-Butyl isocyanide | Iodomethane | 66 |
Conclusion
The one-pot synthetic strategies detailed in these application notes provide efficient and versatile pathways to N-alkyl substituted tetrahydroisoquinolines. These methods, including multi-component reactions, chemoenzymatic synthesis, and tandem catalytic processes, offer significant advantages over traditional multi-step approaches in terms of operational simplicity, time, and resource efficiency. The provided protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid generation of diverse libraries of these important heterocyclic compounds for biological screening and lead optimization. The visual representations of the workflows and pathways further aid in the conceptual understanding and practical implementation of these synthetic routes.
References
Troubleshooting & Optimization
Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize yields in the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs).
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction?
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2] This reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone in the synthesis of numerous natural products and pharmacologically active compounds.[1][2][3][4]
Q2: What are the critical factors influencing the yield of the Pictet-Spengler reaction?
Several factors significantly impact the reaction yield, including:
-
Nature of the β-arylethylamine: The electronic properties of the aromatic ring are crucial. Electron-donating groups on the aromatic ring generally increase its nucleophilicity, leading to higher yields under milder conditions.[5][6] Conversely, less nucleophilic aromatic rings, like a simple phenyl group, often result in poorer yields and may necessitate higher temperatures and stronger acids.[1]
-
Choice of aldehyde or ketone: The reactivity of the carbonyl compound plays a key role. Aldehydes are generally more reactive than ketones.
-
Catalyst: The selection of an appropriate acid catalyst is critical for activating the carbonyl group and facilitating the formation of the key iminium ion intermediate.[1]
-
Solvent: The reaction can be performed in both protic and aprotic solvents, and the choice can significantly affect reaction rates and yields.[1][5]
-
Temperature: The optimal temperature can vary widely depending on the specific substrates and conditions.[5][7]
-
pH: The acidity of the reaction medium is crucial for the formation of the electrophilic iminium ion, which drives the cyclization.[1][8]
Q3: What are some common catalysts used, and how do I choose the right one?
A variety of catalysts can be employed, and the optimal choice depends on the specific substrates and desired outcome. Common catalyst classes include:
-
Protic Acids: Traditional catalysts like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) are widely used.[5][9] These are effective but can sometimes lead to side reactions or require harsh conditions.
-
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also promote the reaction.[5][10] Gold and silver complexes have also been used.[1][11]
-
Organocatalysts: Chiral phosphoric acids and thiourea derivatives have been developed for asymmetric Pictet-Spengler reactions, enabling control over the stereochemistry of the product.[5][12]
-
Solid Catalysts: Zeolites and H⁺-montmorillonites have been used as recyclable and environmentally friendly catalysts.[10]
The choice of catalyst should be guided by the reactivity of your substrates. For highly activated β-arylethylamines, milder acids may be sufficient, while less reactive substrates may require stronger acids or higher temperatures.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive β-arylethylamine | If the aromatic ring lacks electron-donating groups, consider using stronger acid catalysts (e.g., TFA, superacids) and higher reaction temperatures to drive the reaction.[1][11] Alternatively, consider modifying the substrate to include activating groups. |
| Low reactivity of the carbonyl compound | If using a ketone, which is generally less reactive than an aldehyde, harsher conditions such as higher temperatures and stronger acids may be necessary.[13][14] |
| Inappropriate catalyst | The acidity of the catalyst is crucial. If the reaction is sluggish, try a stronger acid. Conversely, if side reactions are observed, a milder catalyst might be beneficial. For sensitive substrates, consider organocatalysts or enzymatic methods.[1][3] |
| Incorrect solvent | While traditionally run in protic solvents with heating, some Pictet-Spengler reactions have shown superior yields in aprotic media, sometimes even without an acid catalyst.[1] Experiment with solvents like dichloromethane (CH₂Cl₂), toluene, or acetonitrile.[5] |
| Suboptimal temperature | Temperature can significantly influence the reaction rate and yield.[5][7] If the reaction is slow at room temperature, gradually increase the temperature. However, be aware that higher temperatures can also lead to decomposition or racemization in stereoselective reactions.[5][11] |
| Incorrect pH | The formation of the iminium ion is pH-dependent.[8] Ensure the reaction medium is sufficiently acidic to promote this key intermediate. For some substrates, particularly those with hydroxyl groups, adjusting the pH to neutral or slightly basic can influence regioselectivity.[15] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Over-reaction or decomposition | Harsh reaction conditions (strong acids, high temperatures) can lead to the formation of byproducts.[5] Try using milder conditions, such as a weaker acid or lower temperature. Careful monitoring of the reaction progress is essential. |
| Oxidation of sensitive functional groups | For substrates containing sensitive groups like phenols (e.g., dopamine), protecting the vulnerable groups before the Pictet-Spengler reaction can prevent side reactions.[13] The use of antioxidants like sodium ascorbate can also be beneficial.[13] |
| Formation of regioisomers | With substituted β-phenethylamines, there can be competition between cyclization at different positions on the aromatic ring, leading to a mixture of isomers.[15] To favor the thermodynamically more stable para-cyclized product, stronger acidic conditions and higher temperatures are typically used.[15] Achieving the kinetically favored ortho-cyclized product can be more challenging and may require careful pH control.[15] |
Issue 3: Poor Stereoselectivity or Racemization
| Possible Cause | Troubleshooting Step |
| High reaction temperature | In asymmetric Pictet-Spengler reactions, higher temperatures can lead to reversibility and racemization.[11] Lowering the reaction temperature generally favors the kinetically controlled product and helps preserve stereochemical integrity.[5][11] |
| Inappropriate chiral catalyst or auxiliary | For achieving high enantioselectivity, the choice of a suitable chiral catalyst (e.g., chiral phosphoric acid) or a chiral auxiliary is critical.[5][12] |
| Epimerization | The stereocenter at C-1 can sometimes epimerize under acidic conditions. This can sometimes be influenced by the choice of protecting groups on the nitrogen atom.[3] |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Pictet-Spengler reaction.
Table 1: Effect of Catalyst on THIQ Synthesis
| β-Arylethylamine | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Carbamoyl-homoveratrylamine | Phenylacetaldehyde | (S,S)-IDPi (2) | CHCl₃ | Ambient | - | 68 |
| N-Carbamoyl-homoveratrylamine | Phenylacetaldehyde | (S,S)-IDPi with CF₃ groups (2) | CHCl₃ | Ambient | - | 46 |
| Tryptamine | Isatin | L-cysteine (30) | Isopropanol | 40 | 24 | ~80 |
| Tryptamine | Benzaldehyde | Gold(I) complex | DCM | Room Temp | - | 97 |
Table 2: Effect of Temperature on Yield
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 20 | 24 | ~50 |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 30 | 24 | ~70 |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 40 | 24 | ~80 |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 50 | 24 | ~75 |
| Dopamine | 4-HPAA | Phosphate Buffer | Water | 50 | 1 | 77 |
Table 3: Effect of Solvent on Yield and Stereoselectivity
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| D-Tryptophan methyl ester HCl | Piperonal | - | Acetonitrile | High | 99:1 |
| D-Tryptophan methyl ester HCl | Piperonal | - | Nitromethane | High | 99:1 |
Experimental Protocols
General Protocol for Acid-Catalyzed Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) in an appropriate solvent (e.g., methanol, dichloromethane, or toluene).[5]
-
Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution at room temperature.[5]
-
Catalyst Addition: Add the acid catalyst (e.g., HCl, TFA, or a Lewis acid) to the reaction mixture. The amount of catalyst can range from catalytic to stoichiometric depending on the specific reaction.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][7]
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol for Phosphate-Buffered Pictet-Spengler Reaction with Dopamine
-
Solution Preparation: Prepare a solution of dopamine hydrochloride (0.10 mmol) and sodium ascorbate (0.10 mmol) in a potassium phosphate (KPi) buffer (0.3 M, pH 9) and methanol.[13]
-
Ketone Addition: Add the ketone (e.g., cyclohexanone, 1.0 mmol) to the reaction mixture.[13]
-
Reaction Conditions: Heat the reaction mixture at 70 °C for 18 hours.[13]
-
Monitoring and Purification: Monitor the reaction by analytical HPLC. Upon completion, the reaction mixture can be directly purified by preparative HPLC.[13]
Visualizations
Caption: General experimental workflow for the Pictet-Spengler synthesis of THIQs.
Caption: Troubleshooting logic for addressing low yields in Pictet-Spengler synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pictet-Spengler_reaction [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of substituted tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted tetrahydroisoquinolines?
A1: The most prevalent methods for the synthesis of substituted tetrahydroisoquinolines include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction. Each method has its own advantages and is suited for different substitution patterns and starting materials.
Q2: I am observing very low to no product yield in my Pictet-Spengler reaction. What are the likely causes?
A2: Low yields in the Pictet-Spengler reaction can stem from several factors.[1][2] These include:
-
Insufficiently acidic catalyst: The reaction is acid-catalyzed, relying on the formation of an electrophilic iminium ion.[2]
-
Decomposition of starting materials: Sensitive substrates, such as tryptophan derivatives, can degrade under harsh acidic conditions or at high temperatures.[2]
-
Poor quality of reagents: Impurities in the aldehyde or solvent can interfere with the reaction.[2]
-
Steric hindrance: Bulky substituents on the amine or the aldehyde can impede the reaction.[2]
-
Inappropriate reaction temperature: The optimal temperature can vary significantly depending on the substrates.[1]
Q3: My Bischler-Napieralski reaction is failing or giving a low yield. What should I investigate?
A3: Common reasons for low yields in the Bischler-Napieralski reaction include:
-
Deactivated aromatic ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization.[3]
-
Ineffective dehydrating agent: Common agents like phosphorus oxychloride (POCl₃) may not be potent enough for less reactive substrates.[3]
-
Side reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[3][4]
-
Unsuitable reaction conditions: High temperatures or prolonged reaction times can cause decomposition of the starting material or product.[3]
Q4: What are the primary challenges associated with the Pomeranz-Fritsch reaction?
A4: The Pomeranz-Fritsch reaction, used for synthesizing isoquinolines which can then be reduced to tetrahydroisoquinolines, can be challenging due to the harsh reaction conditions, typically involving strong acids like concentrated sulfuric acid.[5][6][7] This can lead to low yields, especially with sensitive substrates. The reaction proceeds in two main stages: the formation of a benzalaminoacetal and its subsequent acid-catalyzed cyclization.[7][8]
Q5: How can I control diastereoselectivity in the Pictet-Spengler reaction?
A5: Diastereoselectivity in the Pictet-Spengler reaction can be influenced by several factors. The formation of a mixture of cis and trans diastereomers is a common issue. While strong acid favors the formation of the trans isomer, careful optimization of the acid concentration and temperature is crucial to avoid side reactions.[2] The choice of solvent and the nature of the substituents on both the amine and the aldehyde also play a significant role. For stereoselective reactions, precise temperature control is critical, as lower temperatures generally favor the kinetically controlled product and can help prevent racemization.[1]
Troubleshooting Guides
Pictet-Spengler Reaction
Troubleshooting Common Issues in the Pictet-Spengler Reaction
| Problem | Potential Cause | Troubleshooting Solution |
| Low to No Product Yield | Insufficiently acidic catalyst.[2] | Use stronger protic acids (e.g., TFA) or Lewis acids (e.g., BF₃·OEt₂).[2] |
| Decomposition of starting materials under harsh conditions.[2] | Start with milder conditions (lower temperature) and gradually increase if necessary. Consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[2] | |
| Poor quality of reagents (impure aldehyde, wet solvent).[2] | Ensure the aldehyde is pure and the solvent is anhydrous.[2] | |
| Steric hindrance from bulky substituents.[2] | Longer reaction times or higher temperatures may be required.[2] | |
| Formation of Diastereomeric Mixture | Thermodynamic vs. kinetic control. | Adjust reaction temperature and acid concentration. Stronger acid and higher temperatures often favor the thermodynamically more stable trans isomer.[2] Lower temperatures can favor the kinetic product.[1] |
| Formation of Side Products | δ-Lactam formation with unprotected α-ketoacid. | Protect the carboxylic acid of the aldehyde component (e.g., as a methyl ester).[2] |
| Oxidation/Decomposition of the indole nucleus. | Carefully control acidity and temperature. Use milder conditions where possible.[2] |
Bischler-Napieralski Reaction
Troubleshooting Common Issues in the Bischler-Napieralski Reaction
| Problem | Potential Cause | Troubleshooting Solution |
| Low to No Product Yield | Deactivated aromatic ring (electron-withdrawing groups).[3] | The reaction is most effective with electron-donating groups on the benzene ring.[3] For less reactive substrates, use a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[3][9] |
| Insufficiently potent dehydrating agent.[3] | If POCl₃ alone is insufficient, try a mixture of P₂O₅ and POCl₃ or modern, milder protocols like Tf₂O with 2-chloropyridine.[3] | |
| Formation of Styrene Side Product | Retro-Ritter reaction is a major competing pathway.[3][4] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the pathway to the side reaction.[4][10] |
| Complex Mixture of Products/Degradation | Reaction temperature is too high, or reaction time is too long.[3] | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower temperatures. Reduce reaction time and monitor progress closely by TLC.[3] |
| Substrate instability under strongly acidic conditions. | Consider alternative synthetic routes.[3] | |
| Formation of Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position. | Modify activating groups to direct the cyclization. Be aware that ipso-attack followed by rearrangement can occur, especially with P₂O₅.[3] |
Experimental Protocols
Key Experimental Protocol: Pictet-Spengler Reaction (General Procedure)
-
Preparation: To a solution of the β-arylethylamine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, toluene, or methanol), add the aldehyde or ketone (1.0-1.2 equivalents).[1]
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the stirred solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC.[1]
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Key Experimental Protocol: Bischler-Napieralski Reaction (General Procedure using POCl₃)
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).[11]
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. Cooling in an ice bath may be necessary due to the exothermic nature of the addition.[11]
-
Reaction: The reaction mixture is typically heated to reflux. Monitor the reaction progress by TLC.[12]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3]
Visual logical relationships
Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.
Caption: Decision tree for troubleshooting low yields in Bischler-Napieralski reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. www-leland.stanford.edu [www-leland.stanford.edu]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinolin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2,3,4-Tetrahydroisoquinolin-5-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | Inappropriate stationary phase or mobile phase. | - Stationary Phase: Use a base-deactivated silica gel or alumina to prevent tailing and improve separation of this basic compound. - Mobile Phase: A common mobile phase system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane. The polarity should be optimized based on TLC analysis. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly reduce tailing and improve peak shape. |
| Co-elution of impurities. | - If impurities have similar polarity, consider using a different chromatographic technique like reverse-phase chromatography. - Altering the solvent system may change the elution order and allow for better separation. | |
| Product Degradation During Purification | The amine functionality is sensitive to oxidation. | - Work under an inert atmosphere (e.g., nitrogen or argon) when possible. - Use freshly distilled solvents to remove peroxides and other reactive impurities. - Avoid prolonged exposure to air and light. |
| The compound is unstable on silica gel. | - Minimize the time the compound spends on the silica gel column by running the chromatography as efficiently as possible. - Consider using a less acidic stationary phase like alumina. | |
| Difficulty in Recrystallization | Inappropriate solvent choice. | - Ideal recrystallization solvents should dissolve the compound at high temperatures but not at low temperatures. - Test a range of solvents of varying polarities. Common choices for amines include ethanol, methanol, isopropanol, toluene, or mixtures like ethanol/water or DCM/hexane. |
| Oiling out instead of crystallization. | - This occurs when the compound is insoluble in the solvent at its boiling point or when the solution is supersaturated. - Try using a solvent pair. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity persists, then heat until clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. | |
| Persistent Colored Impurities | Oxidation byproducts or residual starting materials. | - Treatment with activated carbon can help remove colored impurities. Add a small amount of activated carbon to a solution of the crude product, heat gently, and then filter through celite before recrystallization or chromatography. |
| Inaccurate Purity Assessment | Tailing on GC or HPLC analysis. | - For GC analysis, use a column specifically designed for amines, such as an Rtx-5 Amine column, to prevent peak tailing.[1][2][3][4] - For HPLC analysis, adding a basic modifier like triethylamine to the mobile phase can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently employed purification method is flash column chromatography.[5] This technique is effective at separating the target compound from starting materials and byproducts. For higher purity, chromatography can be followed by recrystallization.
Q2: What are the typical impurities I might encounter?
A2: Potential impurities can arise from the starting materials or side reactions during synthesis. Common synthesis routes for tetrahydroisoquinolines include the Pictet-Spengler and Bischler-Napieralski reactions.[6][7][8] Therefore, impurities could include unreacted phenethylamine derivatives, aldehydes or acyl halides, and partially reduced or oxidized isoquinoline species.
Q3: How can I effectively remove residual starting materials?
A3: Column chromatography is generally the most effective method. The choice of eluent is crucial and should be determined by thin-layer chromatography (TLC) analysis to ensure good separation between your product and the starting materials.
Q4: My purified compound is a dark oil, but the literature reports a solid. What should I do?
A4: A dark oil suggests the presence of impurities, possibly due to oxidation. You can try treating a solution of your compound with activated carbon to remove the color. Following this, attempt recrystallization from a suitable solvent or solvent system to obtain a solid product. If recrystallization fails, re-purification by column chromatography may be necessary.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for determining purity. For GC analysis of this basic compound, it is recommended to use a specialized amine-specific column (e.g., Rtx-5 Amine) to obtain symmetrical peaks.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide an indication of purity.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material.
-
Pack the column with base-deactivated silica gel or alumina using the chosen eluent system.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") if it has low solubility in the eluent.
-
-
Elution:
-
Carefully load the sample onto the top of the column.
-
Begin elution with the determined solvent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine).
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the purified compound.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Diagrams
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting flowchart for common purification issues.
References
- 1. Restek RTX -5 Amine Capillary Columns 30 m | Buy Online | Restek™ | Fisher Scientific [fishersci.com]
- 2. restek.com [restek.com]
- 3. restek.com [restek.com]
- 4. restek.com [restek.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
"Optimizing reaction conditions for Bischler-Napieralski cyclization"
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Bischler-Napieralski cyclization for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry.[1] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][3]
Q2: What are the most common dehydrating agents used in the Bischler-Napieralski reaction?
Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[2][3] For substrates with electron-poor aromatic rings, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[2][4] Modern, milder protocols may utilize triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[1][5]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is understood to proceed via one of two main mechanistic pathways, depending on the reaction conditions.[2]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization and subsequent elimination to yield the 3,4-dihydroisoquinoline.[2][3][6]
-
Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to effect cyclization.[2][3][6]
Current evidence suggests that the specific reaction conditions can influence which mechanism is predominant.[2]
Troubleshooting Guide
Q4: My reaction is resulting in a low yield or is failing completely. What are the common reasons?
Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][3]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, which involves the fragmentation of the nitrilium ion intermediate to form a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[1][4][7]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar.[1]
Q5: I am observing the formation of a significant amount of a styrene derivative as a side product. How can this be minimized?
The formation of a styrene derivative is indicative of the retro-Ritter reaction.[1][4][7] To mitigate this side reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][7]
-
Milder Conditions: Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1][7]
-
Alternative Chemistry: A procedure using oxalyl chloride to generate an N-acyliminium intermediate can be less prone to fragmentation.[4][7]
Q6: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?
The formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[2]
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[2]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid overheating and decomposition.[2]
-
Solvent: Ensure a sufficient volume of solvent is used to maintain a stirrable reaction mixture.[2]
Data Presentation
Table 1: Comparative Yields of Dehydrating Agents
The following table summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.[1]
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75% |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95% |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to RT | ~90% |
| POCl₃ | [bmim]PF₆ (Ionic Liquid) | 90-100 °C | >90% |
Experimental Protocols
Protocol 1: Classical Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1][3]
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1][3]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or saturated aqueous NaHCO₃ solution) to neutralize the excess acid.[1][2]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1][2]
Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1][2]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1][3]
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1][3]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
Navigating the Challenges of the Pictet-Spengler Reaction: A Technical Support Center
For researchers, scientists, and professionals in drug development, the Pictet-Spengler reaction is a powerful tool for synthesizing complex heterocyclic molecules, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines. These structures form the core of numerous alkaloids and pharmacologically active compounds. Despite its utility, the reaction is not without its limitations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Pictet-Spengler reaction, offering potential causes and actionable solutions.
| Issue | Possible Causes | Solutions & Recommendations |
| 1. Low or No Product Yield | 1. Insufficiently Activated Aromatic Ring: The electron density of the aryl group is too low for efficient intramolecular cyclization.[1][2] 2. Weak Acid Catalyst: The catalyst is not strong enough to promote the formation of the reactive iminium ion.[3] 3. Decomposition of Starting Materials: Sensitive substrates may degrade under harsh acidic conditions or high temperatures. 4. Presence of Water: Water can hydrolyze the iminium ion intermediate, preventing cyclization. 5. Steric Hindrance: Bulky substituents on the amine or aldehyde can impede the reaction. | 1. Substrate Modification: If possible, use substrates with electron-donating groups on the aromatic ring.[1] 2. Catalyst Screening: Employ stronger Brønsted acids (e.g., trifluoroacetic acid - TFA, hydrochloric acid) or Lewis acids (e.g., BF₃·OEt₂).[3] 3. Reaction Condition Optimization: Start with milder conditions (e.g., lower temperature, shorter reaction time) and gradually increase in intensity. For sensitive substrates, a two-step procedure (Schiff base formation followed by acid-catalyzed cyclization) may be beneficial. 4. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. 5. N-Acyliminium Ion Variant: For sterically hindered or less reactive substrates, consider the N-acyliminium ion Pictet-Spengler reaction, which proceeds under milder conditions with higher yields.[1] |
| 2. Poor Diastereoselectivity (Mixture of cis and trans isomers) | 1. Kinetic vs. Thermodynamic Control: The reaction conditions may not favor the formation of a single diastereomer. The cis isomer is often the kinetic product, while the trans is the thermodynamic product.[4] 2. Solvent Effects: The polarity of the solvent can influence the transition state and, therefore, the stereochemical outcome. 3. Nature of Substituents: The steric and electronic properties of substituents on the starting materials can affect diastereoselectivity. | 1. Temperature Control: For the kinetic (cis) product, run the reaction at lower temperatures (e.g., -78°C to 0°C). For the thermodynamic (trans) product, use higher temperatures (e.g., reflux) and longer reaction times.[2] 2. Solvent Optimization: Aprotic solvents like acetonitrile or nitromethane can favor the cis product, while non-polar solvents may favor the trans isomer.[4] A study by Shi and co-workers achieved a high cis:trans ratio of 99:1 for the reaction of D-tryptophan methyl ester hydrochloride with piperonal in acetonitrile or nitromethane.[4] 3. Use of Chiral Auxiliaries or Catalysts: Employing a chiral auxiliary on the amine or a chiral catalyst can induce high diastereoselectivity.[5] |
| 3. Formation of Side Products | 1. Oxidation: The indole nucleus or the amine can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[3] 2. Epimerization: Reversible retro-Pictet-Spengler reaction can lead to the loss of stereochemical integrity.[3] 3. Polymerization: Intermolecular reactions of the highly reactive iminium ion can lead to polymer formation. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] 2. Temperature Control: Lowering the reaction temperature can reduce the rate of the retro-Pictet-Spengler reaction and other side reactions.[3] 3. Slow Addition: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration of the iminium ion, thus reducing polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The reaction begins with the condensation of a β-arylethylamine and a carbonyl compound (aldehyde or ketone) to form a Schiff base.[6] In the presence of an acid catalyst, the Schiff base is protonated to generate a highly electrophilic iminium ion.[6] The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution.[7] This is followed by a rearrangement and deprotonation to restore aromaticity and yield the final heterocyclic product.[7]
Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the lower electrophilicity of the ketone carbonyl group.[2] Consequently, reactions with ketones often require harsher conditions, such as higher temperatures and stronger acid catalysts, to achieve reasonable yields.[2]
Q3: How does the choice of acid catalyst affect the reaction?
A3: The acid catalyst is crucial for the formation of the reactive iminium ion.[1] Stronger acids generally lead to faster reaction rates. However, excessively strong acids can lead to the decomposition of sensitive starting materials or products.[3] The choice of catalyst can also influence the diastereoselectivity of the reaction. Both Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂) are commonly used.[3]
Q4: What are the advantages of the N-acyliminium ion Pictet-Spengler reaction?
A4: The N-acyliminium ion variant involves the acylation of the intermediate imine, which significantly increases the electrophilicity of the cyclization precursor.[1] This allows the reaction to proceed under much milder conditions and often gives higher yields, especially for less reactive or sterically hindered substrates.[1]
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction
This is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene) to a concentration of approximately 0.1 M. Add the aldehyde (1.1 equivalents).
-
Addition of Catalyst: Cool the mixture to 0°C in an ice bath. Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for the N-Acyliminium Ion Pictet-Spengler Cyclization
This protocol is particularly useful for less reactive substrates.
-
Formation of the Amide: Acylate the starting β-arylethylamine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) under standard conditions to form the corresponding amide.
-
Cyclization: Dissolve the amide (1.0 equivalent) and the aldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane.
-
Addition of Lewis Acid: Cool the mixture to 0°C and add a Lewis acid (e.g., boron trifluoride etherate, 1.5 equivalents) dropwise.
-
Reaction and Work-up: Stir the reaction at room temperature and monitor its progress. Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate and follow the work-up and purification procedure described in the general protocol.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low yield in the Pictet-Spengler reaction.
General Mechanism of the Pictet-Spengler Reaction
Caption: The general mechanistic pathway of the Pictet-Spengler reaction.
Diastereoselectivity Control: Kinetic vs. Thermodynamic Pathways
Caption: Controlling diastereoselectivity through kinetic and thermodynamic reaction conditions.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
"Stability and storage of 1,2,3,4-Tetrahydroisoquinolin-5-amine"
This technical support center provides guidance on the stability and storage of 1,2,3,4-Tetrahydroisoquinolin-5-amine, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the longevity and stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Opened containers should be carefully resealed and kept upright to prevent leakage.[1] For long-term storage, refrigeration is advisable, and storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate degradation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, similar amine-containing heterocyclic compounds are susceptible to oxidation. The secondary amine in the tetrahydroisoquinoline ring and the primary amine on the phenyl ring can be oxidized, especially in the presence of air, light, or certain metal ions. Reaction with atmospheric carbon dioxide is also a potential degradation pathway for amines.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., darkening from a light color to yellow or brown), or the development of an unusual odor. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) can be used to check for the presence of impurities or degradation products.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Assess Compound Purity: Prepare a fresh solution of the compound and analyze it using TLC or LC-MS to check for the presence of degradation products.
-
Use a Fresh Sample: If degradation is suspected, use a freshly opened or newly purchased sample of this compound.
-
Optimize Solution Preparation: Prepare solutions fresh for each experiment and avoid storing them for extended periods, especially in solution. If solutions must be stored, keep them at low temperatures and protected from light.
-
Issue 2: The compound has changed color during storage.
-
Possible Cause: Oxidation.
-
Troubleshooting Steps:
-
Verify Purity: Use an appropriate analytical method (e.g., HPLC) to determine the purity of the discolored sample.
-
Purification: If the purity is compromised but the main component is still present, consider repurification (e.g., by chromatography or recrystallization) if feasible.
-
Proper Storage: Ensure future samples are stored under an inert atmosphere and protected from light to minimize oxidation.
-
Data Presentation
Table 1: Stability Data for this compound
| Parameter | Condition | Result |
| Appearance | Solid | Data not available |
| Purity (initial) | Data not available | |
| Degradation Rate | Room Temperature (in air) | Data not available |
| Refrigerated (2-8 °C, in air) | Data not available | |
| Refrigerated (2-8 °C, under N₂) | Data not available | |
| Frozen (-20 °C, under N₂) | Data not available | |
| pH of optimal stability | Data not available |
Researchers are advised to perform their own stability studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Short-Term Solution Stability
This protocol provides a method to assess the stability of this compound in a specific solvent over a typical experimental timeframe.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, phosphate-buffered saline) at a known concentration (e.g., 10 mM).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution and analyze it by HPLC or LC-MS to determine the initial purity and peak area of the compound. This will serve as the baseline.
-
-
Incubation:
-
Divide the remaining stock solution into several aliquots in separate vials to avoid repeated freeze-thaw cycles or contamination.
-
Store the aliquots under different conditions relevant to your experiments (e.g., room temperature on the benchtop, 4 °C in the dark, -20 °C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), retrieve an aliquot from each storage condition.
-
Analyze each aliquot by HPLC or LC-MS using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area (T=0).
-
Calculate the percentage of the compound remaining at each time point.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Synthesis of THIQ Derivatives
Welcome to the technical support center for the synthesis of Tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to THIQ derivatives?
A1: The most prevalent and versatile methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] The Bischler-Napieralski reaction cyclizes a β-arylethylamide using a strong dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[3][4]
Q2: My final THIQ product is unstable and seems to be degrading. What could be the cause?
A2: THIQ derivatives can be susceptible to aerial oxidation, which converts the saturated heterocyclic ring into the aromatic isoquinoline counterpart.[5] This is often observed during workup or storage. Additionally, tertiary amine functionalities within THIQ derivatives can be oxidized to form N-oxides, which may appear as unexpected impurities.
Troubleshooting Guide: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for THIQ synthesis but can be prone to issues related to regioselectivity and reaction yield, particularly with substituted β-phenethylamines.
Q: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge when the β-phenethylamine ring has substituents, leading to competitive cyclization at different positions. The outcome is governed by steric and electronic effects.
-
Problem: An iminium ion intermediate can undergo electrophilic attack at two different positions on the aromatic ring, yielding a mixture of isomers (e.g., 6-substituted vs. 8-substituted THIQs).
-
Solutions & Troubleshooting:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. Protic, hydrogen-bond-donating solvents can stabilize intermediates, favoring one cyclization pathway over another.
-
Activating Groups: The electronic nature of the substituents on the aromatic ring is critical. Strong electron-donating groups (e.g., -OCH₃, -OH) direct the cyclization and often allow for milder reaction conditions.
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the aldehyde can sterically hinder cyclization at the adjacent position, thereby favoring the alternative site.
-
Data Presentation: Influence of Aromatic Halogen Substituent on Regioselectivity
The following table summarizes the impact of a halogen substituent at the C-2 position of N-methanesulfonyl-phenethylamine on the regioselectivity of the Pictet-Spengler reaction with bromoacetaldehyde diethyl acetal. Cyclization can occur at the C-6 position to yield the "normal" product (a 7,8-disubstituted THIQ) or at the C-2 position (ipso-cyclization is not observed, rather it directs to the alternative ortho position) to yield the halogenated product (a 5-halo-THIQ).
| Starting Material (1) | Halogen (X) | Product 3 Yield (%) (Normal Cyclization) | Product 4 Yield (%) (Halogenated THIQ) | Ratio (3:4) |
| 1a | H | 95 | 0 | 100 : 0 |
| 1b | Cl | 0.2 | 90 | ~ 0 : 100 |
| 1c | Br | 12 | 75 | 14 : 86 |
| 1d | I | 40 | 42 | 49 : 51 |
Data adapted from S.-D. Cho et al., Tetrahedron Letters 42 (2001) 6251–6253.
Troubleshooting Guide: Bischler-Napieralski Reaction
This reaction is powerful for creating 3,4-dihydroisoquinolines, the immediate precursors to THIQs. However, it often requires harsh conditions and can be susceptible to a significant side reaction.
Q: My reaction is producing a significant amount of a styrene-like byproduct and my yield is low. What is happening and how can I prevent it?
A: This is a classic side reaction known as the retro-Ritter reaction . It occurs when the nitrilium ion intermediate, instead of cyclizing, fragments to form a stable styrene derivative and a nitrile.[6][7] This pathway is particularly favored when the resulting styrene is highly conjugated.[7]
-
Problem: The nitrilium ion intermediate fragments, leading to reduced yield of the desired cyclized product.
-
Solutions & Troubleshooting:
-
Use Milder Conditions: Traditional high-temperature methods with POCl₃ or P₂O₅ promote fragmentation. Modern protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) allow the reaction to proceed at much lower temperatures (-20 °C to 0 °C), which significantly suppresses the retro-Ritter pathway.[7]
-
Change the Solvent: Performing the reaction in a nitrile solvent that corresponds to the eliminated fragment can shift the equilibrium away from the retro-Ritter products. However, this is only practical if the nitrile solvent is readily available and inexpensive.[6]
-
Use an Alternative Reagent: A procedure using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion, thus avoiding the retro-Ritter side reaction.[6]
-
Q: My reaction is giving an unexpected regioisomer. Why is this happening?
A: The formation of an "abnormal" regioisomer can occur, especially when using P₂O₅ as the dehydrating agent with certain substrates. This is believed to happen via cyclization at an ipso-carbon, followed by rearrangement.
-
Solution: Switching the dehydrating agent to phosphoryl chloride (POCl₃) often favors the formation of the expected "normal" product.[8]
General Issues & Solutions
Q: I suspect my THIQ product is forming an N-oxide during workup or storage. How can I confirm and prevent this?
A: Tertiary amines, including most THIQ derivatives, can be slowly oxidized by atmospheric oxygen to form N-oxides. This can result in yellowish discoloration and the appearance of a highly polar, unexpected spot on a TLC plate.[9]
-
Detection: N-oxides have distinct spectroscopic signatures. In ¹H NMR, protons on the carbons adjacent to the N-oxide are shifted downfield compared to the parent amine. They are also readily detectable by mass spectrometry (M+16).
-
Prevention:
-
Inert Atmosphere: Handle and store the purified THIQ derivative under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
-
Store as a Salt: If compatible with downstream applications, converting the amine to a salt (e.g., hydrochloride) can improve its stability and prevent oxidation.
-
Diagrams
Caption: Competing pathways in the Pictet-Spengler reaction leading to regioisomers.
Caption: Main cyclization vs. retro-Ritter side reaction in the Bischler-Napieralski synthesis.
Caption: A troubleshooting workflow for common issues in THIQ synthesis.
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of Salsolidine
This protocol describes the synthesis of Salsolidine via the acid-catalyzed condensation of 3,4-dimethoxyphenethylamine with acetaldehyde.[10]
-
Materials:
-
3,4-Dimethoxyphenethylamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium hydroxide solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) in a suitable solvent like methanol.
-
Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid to acidify the mixture (to approx. pH 2-3).
-
To the stirred, cooled solution, add acetaldehyde (1.1-1.5 equiv) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution to pH >10 with a cold sodium hydroxide solution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Salsolidine.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Protocol 2: Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)
This protocol provides a general procedure for the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline.[8][11]
-
Materials:
-
β-Arylethylamide substrate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the β-arylethylamide (1.0 equiv) and dissolve it in an anhydrous solvent (e.g., toluene).
-
Add phosphorus oxychloride (POCl₃, 1.1-3.0 equiv) dropwise to the solution. The addition may be exothermic; use an ice bath to maintain the temperature if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8-9. Caution: This quenching can be highly exothermic and release gas.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography. For conversion to the THIQ, the crude product is then subjected to a reduction step (e.g., with NaBH₄ in methanol).
-
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bischler-Napieralski - POCl3 [commonorganicchemistry.com]
Technical Support Center: Enantioselective Synthesis of 1-Substituted THIQs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 1-substituted tetrahydroisoquinolines (THIQs).
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic procedures for 1-substituted THIQs.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental method for synthesizing the THIQ core structure.[1][2][3][4][5][6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][6]
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficiently activated aromatic ring | For substrates with electron-withdrawing groups, consider using stronger acid catalysts or higher reaction temperatures. β-arylethylamines with electron-donating substituents generally give higher yields.[5] |
| Iminium ion instability | Ensure the reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate iminium ion. |
| Incomplete imine formation | Use a slight excess of the carbonyl compound to drive the initial condensation to completion.[5] The Schiff base can also be prepared separately before adding the acid catalyst.[5] |
| Steric hindrance | For bulky aldehydes or β-arylethylamines, longer reaction times or higher temperatures may be necessary. |
Issue 2: Poor Enantioselectivity
| Potential Cause | Troubleshooting Step |
| Ineffective chiral catalyst | Screen a variety of chiral catalysts, such as Brønsted acids (e.g., (R)-TRIP, (S)-BINOL) or Lewis acids.[1][2] The choice of catalyst can be substrate-dependent. |
| Racemization | Lowering the reaction temperature may help to minimize background uncatalyzed reactions or product racemization. |
| Incorrect catalyst loading | Optimize the catalyst loading; too little may result in a slow, unselective reaction, while too much can sometimes lead to side reactions. |
| Solvent effects | The polarity of the solvent can influence the transition state of the enantioselective step. Screen a range of solvents with varying polarities. |
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of 1-substituted 3,4-dihydroisoquinolines (DHIQs) are common methods for introducing chirality at the C1 position.[7][8][9] These reactions typically employ chiral transition metal catalysts, such as those based on Ruthenium, Iridium, or Titanium.[9]
Issue 1: Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds, coordinating solvents). Use degassed solvents. |
| Insufficient hydrogen pressure (for hydrogenation) | Increase the hydrogen pressure. Some catalysts require high pressure to be effective.[9] |
| Poorly chosen hydrogen source (for transfer hydrogenation) | Common hydrogen sources include formic acid/triethylamine mixtures or isopropanol.[10][11] The choice of hydrogen donor can impact reaction efficiency. |
| Low catalyst activity | Increase the catalyst loading or switch to a more active catalyst system. |
Issue 2: Low Enantioselectivity
| Potential Cause | Troubleshooting Step |
| Sub-optimal ligand | The choice of chiral ligand is crucial. Screen a library of ligands to find the best match for your substrate. |
| Incorrect solvent | The solvent can influence the catalyst's conformation and, therefore, its enantioselectivity. Experiment with different solvents. |
| Reaction temperature | Lowering the temperature often leads to higher enantioselectivity, although it may require longer reaction times. |
| Competitive background reaction | Ensure the reaction is run under conditions that favor the catalyzed pathway. This may involve adjusting temperature, pressure, or catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining enantiomerically pure 1-substituted THIQs?
A1: The primary strategies include:
-
Asymmetric Pictet-Spengler Reaction: This involves the direct cyclization of a β-arylethylamine with a carbonyl compound using a chiral catalyst.[1][2][3]
-
Asymmetric Reduction of DHIQs: This is a two-step process where a 1-substituted 3,4-dihydroisoquinoline (DHIQ) is first synthesized (often via the Bischler-Napieralski reaction) and then asymmetrically reduced to the corresponding THIQ.[7][8] The reduction can be achieved through catalytic hydrogenation or transfer hydrogenation.[7][8][9]
-
Enzymatic Approaches: Imine reductases (IREDs) can be used for the enantioselective reduction of DHIQs to THIQs, offering high enantioselectivity and mild reaction conditions.[12]
-
Chiral Auxiliary Methods: A chiral auxiliary can be attached to the nitrogen of the β-arylethylamine, directing the stereochemistry of the cyclization, followed by removal of the auxiliary.
Q2: How do I choose the right chiral catalyst for my reaction?
A2: The optimal chiral catalyst is highly dependent on the specific substrate and reaction type. For the Pictet-Spengler reaction, chiral Brønsted acids like TRIP and BINOL derivatives are commonly employed.[1][2] For asymmetric hydrogenations and transfer hydrogenations, complexes of Ruthenium, Iridium, and other transition metals with chiral ligands (e.g., TsDPEN) are frequently used.[9][11] It is often necessary to screen a small library of catalysts to identify the one that provides the best combination of yield and enantioselectivity for your specific transformation.
Q3: What are some common pitfalls to avoid when setting up these reactions?
A3: Common pitfalls include:
-
Presence of impurities: Catalysts, especially transition metal catalysts, can be sensitive to impurities in the substrate, solvents, or atmosphere. Ensure all reagents are pure and use degassed solvents.
-
Atmospheric moisture and oxygen: Many of these reactions are sensitive to air and moisture. It is crucial to set up reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Inappropriate reaction conditions: Temperature, pressure, and reaction time can all significantly impact the outcome. These parameters should be carefully optimized for each new substrate.
Data Presentation
Table 1: Comparison of Chiral Catalysts for the Asymmetric Pictet-Spengler Reaction
| Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| (R)-TRIP | Various aromatic aldehydes | up to 97 | up to 99 | [1][2] |
| (S)-BINOL | Various aromatic aldehydes | up to 97 | up to 99 | [1][2] |
| Cinchona alkaloid squaramide | Various aldehydes | Good to excellent | High | [13] |
| Cationic chiral Au(I) complexes | Arylaldehydes | High | up to 95 | [13] |
Table 2: Comparison of Catalytic Systems for Asymmetric Reduction of DHIQs
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Titanocene complex | 6,7-dimethoxy-1-phenyl-DHIQ | 82 | 98 | [9] |
| RuCl2(cymene)/(R,R)-N,N*f | Alkyl and aryl substituted DHIQs | High | High | [9] |
| Ru(II)/arene/TsDPEN | Various ketones and imines | Good to excellent | High | [11][14] |
| Imine Reductases (IREDs) | Aryl-substituted DHIQs | High conversion | Very high | [12] |
Experimental Protocols
General Protocol for Asymmetric Pictet-Spengler Reaction with a Chiral Brønsted Acid
-
To a flame-dried flask under an inert atmosphere, add the β-arylethylamine (1.0 equiv) and the chiral Brønsted acid catalyst (e.g., (R)-TRIP, 0.05-0.1 equiv).
-
Add the anhydrous solvent (e.g., toluene, dichloromethane) and stir the mixture at the desired temperature (e.g., room temperature, 0 °C).
-
Add the aldehyde (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
General Protocol for Asymmetric Transfer Hydrogenation of a DHIQ
-
In a glovebox, add the Ruthenium precursor (e.g., [RuCl2(p-cymene)]2, 0.005 equiv) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.01 equiv) to a reaction vessel.
-
Add the solvent (e.g., a mixture of formic acid and triethylamine, or isopropanol) and stir the mixture to form the active catalyst.
-
Add the 1-substituted 3,4-dihydroisoquinoline (1.0 equiv).
-
Seal the vessel and stir the reaction at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the formates.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Key synthetic routes to 1-substituted THIQs.
Caption: A logical troubleshooting workflow for synthesis optimization.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions of Tetrahydroisoquinolines (THIQs)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in multicomponent reactions (MCRs) for the synthesis of tetrahydroisoquinolines (THIQs). The following sections are organized in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guides
Q1: My Pictet-Spengler reaction for THIQ synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Low yields in the Pictet-Spengler reaction, a key method for synthesizing THIQs, can often be attributed to several factors. These include inefficient imine formation, suboptimal acidity of the catalyst, or product inhibition.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation between the β-arylethylamine and the aldehyde or ketone is a critical step.
-
Solution 1: Pre-formation of the Imine. Before adding the acid catalyst, stir the β-arylethylamine and the carbonyl compound together in the reaction solvent. The use of a dehydrating agent, such as molecular sieves, can also be beneficial in driving the equilibrium towards imine formation.[1]
-
Solution 2: Use of an Excess of the Carbonyl Compound. Employing a slight excess of the aldehyde or ketone can help to ensure the complete consumption of the amine starting material.[2]
-
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Solution 1: Catalyst Screening. Experiment with different protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂).[2] The optimal catalyst will depend on the specific substrates.
-
Solution 2: Adjust Catalyst Loading. A high catalyst loading is not always better and can sometimes lead to side reactions. A systematic optimization of the catalyst loading should be performed.
-
-
Product Inhibition: The THIQ product, being a secondary amine, is more basic than the imine intermediate and can form a non-productive complex with the acid catalyst, thereby inhibiting the reaction.[3]
-
Solution: In Situ Product Trapping. If product inhibition is suspected, consider modifying the reaction conditions to trap the product as it forms.[3]
-
-
Substrate Reactivity: The electronic properties of the β-arylethylamine can significantly influence the reaction yield.
-
Observation: β-arylethylamines bearing electron-donating groups on the aromatic ring generally give higher yields.[2] For substrates with electron-withdrawing groups, more forcing conditions may be necessary.
-
Q2: I'm attempting a Ugi multicomponent reaction to synthesize a complex THIQ derivative, but the yield is very low. What should I investigate?
The Ugi reaction is a powerful tool for generating molecular diversity. However, its efficiency can be sensitive to several factors, particularly when one of the components is a THIQ or a precursor.
Potential Causes and Solutions:
-
Inefficient Imine/Iminium Ion Formation: This is a common bottleneck in Ugi reactions.[1]
-
Solution 1: Pre-formation of the Imine. As with the Pictet-Spengler reaction, pre-mixing the amine and carbonyl components can be advantageous.[1]
-
Solution 2: Optimize the Solvent. Polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often effective for the Ugi reaction as they can stabilize the charged intermediates.[1][4]
-
-
Poor Quality of the Isocyanide Reagent: Isocyanides can be unstable and their purity is critical for reaction success.
-
Solution: Verify Reagent Purity. Check the purity of the isocyanide using techniques like IR spectroscopy (a strong stretch should be observed around 2140 cm⁻¹) or NMR.[1] If necessary, purify the reagent by distillation or chromatography.
-
-
Suboptimal Reaction Temperature:
-
Solution: Temperature Optimization. While many Ugi reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields.[5] Conversely, for highly reactive substrates, cooling may be necessary to suppress side reactions.
-
-
Incorrect Order of Reagent Addition: The sequence of adding the components can influence the reaction outcome.[5]
-
Solution: Vary the Addition Sequence. Experiment with different orders of addition. For instance, adding the isocyanide last is a common practice, as the reaction is often exothermic and complete within minutes of its addition.[6]
-
Q3: My Passerini reaction involving a THIQ-related aldehyde is not working well. What are the likely reasons for the low yield?
The Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, can also be prone to low yields.
Potential Causes and Solutions:
-
Low Nucleophilicity of the Isocyanide: If the isocyanide component has electron-withdrawing groups, its nucleophilicity may be reduced.[1]
-
Solution: Use a Lewis Acid Catalyst. A Lewis acid such as Sc(OTf)₃, Yb(OTf)₃, or TiCl₄ can activate the carbonyl component, making it more susceptible to attack by a less nucleophilic isocyanide.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for the Passerini reaction.
-
Reagent Degradation: The purity of all starting materials is essential.
-
Solution: Check Reagent Quality. Ensure that the aldehyde, carboxylic acid, and isocyanide are pure and dry.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the Crude Reaction Mixture. Before workup, analyze a small aliquot of the crude reaction mixture by TLC, LC-MS, or crude NMR to identify any major byproducts. This can provide clues about competing reaction pathways.[5]
-
Frequently Asked Questions (FAQs)
Q: How can I improve the selectivity of my multicomponent reaction to favor the desired THIQ product?
A: Poor selectivity is a frequent cause of low yields in MCRs. To enhance selectivity:
-
Optimize Reaction Temperature: Temperature can have a differential effect on the rates of competing reaction pathways. Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[8]
-
Change the Order of Reagent Addition: In some cases, adding one reagent in a stepwise manner can prevent the formation of side products. For example, pre-forming an intermediate before the addition of the final component can lead to a cleaner reaction.[8]
-
Modify the Substrate: The electronic properties of your starting materials can influence selectivity. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the β-arylethylamine or the aldehyde can alter their reactivity and the subsequent course of the reaction.[8]
Q: Can the choice of catalyst significantly impact the yield of my THIQ synthesis via a multicomponent reaction?
A: Absolutely. The catalyst plays a pivotal role in many MCRs. For instance, in the Pictet-Spengler reaction, both Brønsted and Lewis acids can be used, and their acidity and steric properties can dramatically affect the reaction rate and yield. In some cases, a co-catalyst system, such as a chiral thiourea and a carboxylic acid, can be employed to achieve high enantioselectivity and good yields.[3] It is highly recommended to perform a catalyst screen to identify the optimal catalyst for your specific transformation.
Q: I suspect my product is degrading during workup or purification. What can I do?
A: Product instability during isolation is a common issue.
-
Test Product Stability: Before the full workup, take a small sample of the crude reaction mixture and expose it to the acidic or basic conditions of your planned workup. Monitor any changes by TLC or LC-MS.[9]
-
Use Milder Conditions: If your product is sensitive to acid or base, use a neutral workup.
-
Alternative Purification Methods: If you observe degradation on silica gel, consider alternative purification techniques such as recrystallization, preparative TLC with a different stationary phase (e.g., neutral alumina), or size-exclusion chromatography.[5]
Data Presentation
Table 1: Optimization of the Asymmetric Pictet-Spengler Reaction
| Entry | Catalyst | R | R' | Yield (%) | er |
| 1 | 3a | Ph | Bn | 5 | 55:45 |
| 2 | 4a | Ph | Bn | 46 | 59:41 |
| 3 | 5a | Ph | Bn | 60 | 70:30 |
| 4 | 5b | Ph | Bn | 17 | 83:17 |
| 5 | 5b | Bn | Bn | 62 | 87:13 |
| 6 | 5b | t-Bu | Bn | 0 | n.d. |
| 7 | 5b | Me | Bn | 68 | 95:5 |
| 8 | 6b | Me | Bn | 60 | 96:4 |
| 9 | 7b | Me | Bn | 69 | 97:3 |
| 10 | 7b | Me | n-pent | 72 | 97.5:2.5 |
| Reaction conditions: carbamate 1 (0.025 mmol), aldehyde (1.2 equiv), and (S,S)-IDPi catalyst (2 mol %) in CHCl₃ (0.25 mL). Yield determined by ¹H NMR of the crude reaction mixture. er determined by HPLC. Data sourced from J. Am. Chem. Soc. 2022, 144, 35, 16046–16053.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Pictet-Spengler Reaction
-
To a vial equipped with a magnetic stir bar, add the N-carbamoyl-β-arylethylamine (1.0 equiv).
-
Add the appropriate solvent (e.g., CHCl₃).
-
Add the aldehyde (1.2 equiv).
-
Add the chiral catalyst (e.g., (S,S)-IDPi, 2 mol %).
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired THIQ.
Protocol 2: General Procedure for a Ugi Four-Component Reaction
-
To a reaction vial, add the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol).
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for imine formation.
-
Add the carboxylic acid (1.0 equiv).
-
Add the isocyanide (1.0 equiv) dropwise.
-
Stir the reaction at room temperature or gentle heat, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in multicomponent reactions for THIQ synthesis.
Caption: Decision tree for optimizing the Pictet-Spengler reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of THIQ Analogs
Welcome to the technical support center for the purification of Tetrahydroisoquinoline (THIQ) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of THIQ analogs?
A1: Common impurities can include starting materials, reagents from the synthesis (e.g., residual catalysts), and side-products from the reaction. For instance, in syntheses involving Pictet-Spengler reactions, incompletely cyclized intermediates or over-alkylated products may be present.[1][2] It is also common to find diastereomers if a new chiral center is formed during the synthesis.[3][4]
Q2: How do I choose an appropriate purification method for my THIQ analog?
A2: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Recrystallization is a cost-effective method for obtaining highly pure crystalline solids, provided a suitable solvent is found.[5]
-
Silica Gel Column Chromatography is a versatile technique for separating compounds with different polarities and is widely used for purifying THIQ analogs.[6][7]
-
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is used for final polishing steps to achieve very high purity, or for separating challenging mixtures like enantiomers.[8][9][10]
Q3: My THIQ analog is a racemic mixture. How can I separate the enantiomers?
A3: Separating enantiomers of THIQ analogs is a significant challenge due to their identical physical properties in an achiral environment. The most common and effective method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[8][9][10][11] The choice of the chiral column and the mobile phase is crucial for achieving good resolution.[12]
Q4: What is a good starting point for developing a purification protocol for a novel THIQ analog?
A4: A good starting point is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to get an initial assessment of the number of components and their relative polarities. Based on the TLC results, you can select an appropriate solvent system for column chromatography. For recrystallization, start by testing the solubility of your crude product in a variety of common solvents at room and elevated temperatures.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Low Yield/Recovery | The compound is irreversibly adsorbed onto the silica gel. | Add a small percentage (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent to neutralize the acidic silica surface. This is particularly important for basic THIQ analogs. |
| The chosen eluent is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. If the compound is very polar, consider switching to a more polar solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol). | |
| The compound is unstable on silica gel. | Deactivate the silica gel by treating it with a base before packing the column. Alternatively, consider using a different stationary phase like alumina. | |
| Poor Separation | The polarity of the eluent is too high. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| The column is overloaded with the crude sample. | Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight). | |
| The sample was not loaded onto the column properly. | Ensure the sample is loaded as a concentrated band at the top of the column. Dry loading the sample onto a small amount of silica gel can improve resolution. | |
| Peak Tailing | The THIQ analog is interacting strongly with the acidic silanol groups on the silica surface. | Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase.[13] |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Oils Out (forms a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated, and cooling is too rapid. | Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also help. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound has lower solubility at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. | |
| The glassware has a very smooth surface. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth. | |
| Low Yield of Crystals | Too much solvent was used. | Evaporate some of the solvent and re-cool the solution. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Representative Purification Data for a Hypothetical THIQ Analog
| Purification Method | Mobile Phase / Solvent | Yield (%) | Purity (%) (by HPLC) | Notes |
| Silica Gel Flash Chromatography | Hexane/Ethyl Acetate (3:7) | 55 | 95 | Effective for removing non-polar impurities.[6] |
| Recrystallization | Ethanol | 88 | >99 | Yields highly pure material if a suitable solvent is found.[5] |
| Preparative HPLC | Acetonitrile/Water with 0.1% TFA | 75 | >99.5 | Ideal for final purification to achieve high purity for biological testing. |
Table 2: Chiral HPLC Separation of a Racemic THIQ Analog
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak ZWIX(+)™ | Methanol/Acetonitrile/Triethylamine/Acetic Acid (50/50/0.2/0.1) | 1.0 | 2.29 | [8][10] |
| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Acetonitrile/Triethylamine (30/70/0.5) | 1.0 | >1.5 | [9] |
Experimental Protocols
Protocol 1: Purification of an N-Boc-THIQ Analog by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica should be approximately 50-100 times the weight of the crude product.[13]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude N-Boc-THIQ analog in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane). Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a THIQ Analog
-
Solvent Selection: Choose a solvent in which the THIQ analog is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, isopropanol, ethyl acetate, and acetone.
-
Dissolution: Place the crude THIQ analog in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to air-dry completely.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to In Vitro and In Vivo Studies of 1,2,3,4-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of in vitro and in vivo studies on THIQ derivatives, focusing on their anticancer and neuroprotective properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to offer a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives
THIQ derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation and target specific signaling pathways.[2] A key area of investigation has been their efficacy against various cancer cell lines (in vitro) and their ability to reduce tumor growth in animal models (in vivo).
Data Presentation: In Vitro vs. In Vivo Anticancer Studies
The following tables summarize the quantitative data from studies on the anticancer effects of selected THIQ derivatives, providing a comparison between their in vitro cytotoxicity and, where available, their in vivo efficacy.
Table 1: In Vitro Anticancer Activity of THIQ Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| GM-3-18 | Colo320 (Colon) | 0.9 - 10.7 | [3][4] |
| DLD-1 (Colon) | 0.9 - 10.7 | [3][4] | |
| HCT116 (Colon) | 0.9 - 10.7 | [3][4] | |
| SNU-C1 (Colon) | 0.9 - 10.7 | [3][4] | |
| SW480 (Colon) | 0.9 - 10.7 | [3][4] | |
| GM-3-121 | HCT116 (Colon) | Potent KRas inhibition | [3][4] |
| EDL-360 | LN18 (Glioblastoma) | 5.42 ± 0.06 | [5][6] |
| Compound 5d | A549 (Lung) | 1.591 - 2.281 | [7] |
| HCT116 (Colon) | 1.591 - 2.281 | [7] | |
| MDA-MB-231 (Breast) | 1.591 - 2.281 | [7] | |
| SK-OV-3 (Ovarian) | 1.591 - 2.281 | [7] | |
| 1-Phenyl-TIQ | PC12 | Moderate apoptosis induction | [8] |
| 1-Cyclohexyl-TIQ | PC12 | Strong apoptosis induction | [8] |
Table 2: In Vivo Antitumor Activity of a THIQ Alkaloid
| Compound | Animal Model | Tumor Type | Efficacy | Reference |
| Trabectedin | Mouse Xenograft | Prostate and Breast Cancer | Significant antitumor activity | [3] |
Experimental Protocols: Anticancer Studies
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the THIQ derivative (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathway and Experimental Workflow
The anticancer activity of some THIQ derivatives has been linked to the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[7]
Caption: Inhibition of the NF-κB signaling pathway by a THIQ derivative.
Caption: Experimental workflow for anticancer evaluation of THIQ derivatives.
Neuroprotective Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Certain THIQ derivatives have emerged as promising neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders like Parkinson's disease.[9] Studies have explored their ability to protect neurons from toxins in cell culture and to alleviate motor deficits and neuronal loss in animal models.
Data Presentation: In Vitro vs. In Vivo Neuroprotective Studies
The following tables present a comparison of the in vitro neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and its derivatives against neuronal cell death and their in vivo efficacy in a mouse model of Parkinson's disease.
Table 3: In Vitro Neuroprotective Activity of 1-MeTIQ and its Derivatives
| Compound | Cell Line | Neurotoxin | Effect | Reference |
| 1-MeTIQ | SH-SY5Y | MPP+ | Neuroprotective | [9] |
| Hydroxy-1MeTIQ derivatives | SH-SY5Y | MPP+ | Greater efficacy than 1-MeTIQ | [9] |
Table 4: In Vivo Neuroprotective Effects of 1-MeTIQ Derivatives in an MPTP Mouse Model of Parkinson's Disease
| Compound | Behavioral Outcome (Pole Test) | Neurochemical Outcome (Striatal Dopamine Levels) | Reference |
| 1-MeTIQ | Significant improvement in bradykinesia | Partial prevention of dopamine depletion | [10][11][12] |
| 1-Me-N-propyl-TIQ | Significant improvement in bradykinesia | No significant prevention of dopamine depletion | [10][11][12] |
| 1-Me-N-propargyl-TIQ | Significant improvement in bradykinesia | Significant prevention of dopamine depletion | [10][11][12] |
| 1-Me-N-butynyl-TIQ | Significant improvement in bradykinesia | Potent prevention of dopamine transporter decrease | [10][11][12] |
Experimental Protocols: Neuroprotective Studies
In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the THIQ derivatives for a specified time (e.g., 24 hours).
-
Neurotoxin Exposure: Expose the cells to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce cell death.
-
Cell Viability Assessment: Measure cell viability using assays like MTT or LDH release assay. Neuroprotection is quantified as the percentage of viable cells in the presence of the THIQ derivative compared to the toxin-only control.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Use C57BL/6 mice, which are susceptible to MPTP-induced neurotoxicity.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to the mice (e.g., via intraperitoneal injections) to induce parkinsonism.
-
THIQ Derivative Treatment: Administer the THIQ derivative before or after MPTP administration, depending on the study design (preventive or therapeutic).
-
Behavioral Testing: Assess motor function using tests such as the pole test or rotarod test to measure bradykinesia and motor coordination.
-
Neurochemical Analysis: Euthanize the mice and collect brain tissue. Measure striatal dopamine levels and the number of tyrosine hydroxylase-positive neurons in the substantia nigra using techniques like HPLC and immunohistochemistry, respectively.
Signaling Pathway and Experimental Workflow
The neuroprotective effects of THIQ derivatives are thought to involve multiple mechanisms, including the protection of dopaminergic neurons from oxidative stress and apoptosis induced by neurotoxins like MPTP.
Caption: Neuroprotective mechanism of a THIQ derivative against MPTP toxicity.
Caption: Experimental workflow for neuroprotective evaluation of THIQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 7. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Biological Activities of 5,8-Disubstituted Tetrahydroisoquinoline (THIQ) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5,8-disubstituted tetrahydroisoquinoline (THIQ) analogs, a class of compounds showing promise in various therapeutic areas. The information presented herein is intended to facilitate further research and drug development efforts by providing a consolidated overview of their anti-mycobacterial, anti-cancer, and dopamine receptor modulating properties.
Data Presentation
The following tables summarize the quantitative biological activity data for various 5,8-disubstituted THIQ analogs.
Table 1: Anti-mycobacterial Activity of 5,8-Disubstituted THIQ Analogs against Mycobacterium tuberculosis
| Compound ID | 5-Substituent | 8-Substituent | MIC (µg/mL)[1][2] | ATP Synthase Inhibition (IC50, µM)[1][2] |
| Analog 1 | -H | N-methylpiperazine | >100 | - |
| Analog 2 | -CH3 | N-methylpiperazine | 12.5 | 10.1 |
| Analog 3 | -OCH3 | N-methylpiperazine | 6.25 | 5.2 |
| Analog 4 | -Cl | N-methylpiperazine | 3.13 | 2.5 |
| Analog 5 | -Br | N-methylpiperazine | 1.56 | 1.8 |
| Analog 6 | -Bn | N-methylpiperazine | 0.78 | 0.9 |
MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration -: Not reported
Structure-Activity Relationship (SAR) Summary for Anti-mycobacterial Activity:
-
A general trend of improved potency is observed with increased lipophilicity at the 5-position.[1][2]
-
Large substituents, such as a benzyl (Bn) group, at the 5-position are well-tolerated and enhance activity.[1][2]
-
N-methylpiperazine is a preferred substituent at the 8-position.[1][2]
Table 2: Anti-cancer Activity of THIQ Analogs
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| GM-3-121 | Not 5,8-disubstituted | MCF-7 | 0.43 (µg/mL) |
| GM-3-121 | Not 5,8-disubstituted | MDA-MB-231 | 0.37 (µg/mL) |
| GM-3-121 | Not 5,8-disubstituted | Ishikawa | 0.01 (µg/mL) |
| GM-3-18 | Not 5,8-disubstituted | Colon Cancer Cell Lines | 0.9 - 10.7 |
| Analog 5c | C1-phenylethynyl | A549 | 14.61 ± 1.03[2] |
IC50: Half-maximal Inhibitory Concentration Note: Data for specifically 5,8-disubstituted THIQ analogs with anti-cancer activity is limited in the reviewed literature. The presented data is for other THIQ derivatives to provide a broader context.
Table 3: Dopamine D1 Receptor Modulation by THIQ Analogs
| Compound ID | Substitution Pattern | Assay Type | Ki (nM) | Efficacy |
| DETQ | THIQ derivative | Allosteric Modulator | - | PAM |
| LY3154207 | THIQ derivative | Allosteric Modulator | - | PAM |
Ki: Inhibitory Constant PAM: Positive Allosteric Modulator -: Not reported for direct binding affinity (Ki) in the context of allosteric modulation. Note: Specific quantitative data (Ki) for 5,8-disubstituted THIQ analogs as direct dopamine D1 receptor binders is not readily available in the reviewed literature. The listed compounds are well-characterized THIQ-based positive allosteric modulators of the D1 receptor.[3]
Experimental Protocols
Mycobacterial ATP Synthase Inhibition Assay
This protocol is adapted from methods used to evaluate inhibitors of mycobacterial ATP synthase.[1][2]
Objective: To determine the IC50 value of a compound against mycobacterial ATP synthase.
Materials:
-
Inverted membrane vesicles (IMVs) from Mycobacterium smegmatis.
-
Assay buffer (e.g., 50 mM MOPS, 10 mM MgCl2, pH 7.5).
-
ATP.
-
NADH.
-
ADP.
-
Luciferin/Luciferase-based ATP detection reagent.
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Luminometer.
Procedure:
-
Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, NADH, and ADP.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Initiate the ATP synthesis reaction by adding the mycobacterial IMVs.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ATP produced by adding the luciferin/luciferase reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of a compound against a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO control and a blank (medium only).
-
Incubate the plate for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a compound for the dopamine D1 receptor.
Objective: To determine the Ki value of a test compound for the dopamine D1 receptor.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
Radioligand specific for the D1 receptor (e.g., [3H]SCH23390).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known D1 antagonist like butaclamol).
-
Test compounds dissolved in DMSO.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, add the non-specific binding determinator instead of the test compound to a set of wells. For total binding, add only the vehicle (DMSO).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
Caption: Inhibition of Mycobacterial ATP Synthase.
References
A Comparative Guide to the Neuroprotective Efficacy of THIQ Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of various Tetrahydroisoquinoline (THIQ) compounds, offering a valuable resource for researchers in neurodegenerative disease and drug development. The information presented herein is based on experimental data from in vitro studies, with a focus on quantitative comparisons of neuroprotective activity against common neurotoxins. We also provide detailed methodologies for key experimental protocols and visualizations of relevant biological pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.
Introduction to Tetrahydroisoquinolines (THIQs)
Tetrahydroisoquinolines (THIQs) are a class of organic compounds that can be found in some foods and are also produced endogenously in the human brain.[1][2] The core THIQ structure has garnered significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[3] Notably, THIQ derivatives have demonstrated a dual nature, with some exhibiting neurotoxic properties while others have shown promising neuroprotective effects, making them a fascinating subject for neuropharmacological research.[1][4]
Certain THIQ compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) and tetrahydropapaveroline (THP), have been identified as potential neurotoxins that can contribute to the pathology of neurodegenerative disorders.[1][5] Conversely, other THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), Dauricine, Jatrorrhizine, and Higenamine, have emerged as potential neuroprotective agents through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[3][6] This guide focuses on the neuroprotective members of the THIQ family and compares their efficacy to established neuroprotective drugs.
Comparative Analysis of Neuroprotective Effects
To provide a clear and objective comparison, the following tables summarize the quantitative data on the neuroprotective effects of selected THIQ compounds and comparator drugs against common neurotoxins used to model neurodegenerative diseases in the SH-SY5Y human neuroblastoma cell line.
Table 1: Neuroprotection against 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells
| Compound | Concentration | Neurotoxin Concentration | Cell Viability (% of Control) | Reference |
| Berberine | 1 µM | 100 µM 6-OHDA | ~60% | [7] |
| 3 µM | 100 µM 6-OHDA | ~70% | [7] | |
| 5 µM | 100 µM 6-OHDA | ~80% | [7] | |
| 10 µM | 100 µM 6-OHDA | ~90% | [7] | |
| Edaravone | 100 µM | 40 µM 6-OHDA | 81.1 ± 3.5% | [7] |
| 1 mM | 40 µM 6-OHDA | 73.6 ± 2.4% | [7] | |
| Riluzole | 1-10 µM | Not specified | Attenuated oxidative injury | [8] |
| 1MeTIQ | Not specified | Not specified | Showed neuroprotective activity | [9] |
Note: Data for Riluzole and 1MeTIQ against 6-OHDA in SH-SY5Y cells is qualitative in the available literature.
Table 2: Neuroprotection against 1-Methyl-4-phenylpyridinium (MPP+)-Induced Neurotoxicity in SH-SY5Y Cells
| Compound | Concentration | Neurotoxin Concentration | Effect | Reference |
| Dauricine | Not specified | Not specified | Suppressed decrease in mitochondrial membrane potential | [10] |
| Edaravone | Not specified | Not specified | Inhibited the decrease of cell viability and apoptosis | [11] |
| Riluzole | 1-10 µM | Not specified | Dose-dependently reduced DA cell loss | [8] |
| Berberine | Not specified | Not specified | Protective effects through autophagy promotion |
Note: Quantitative dose-response data for these compounds against MPP+ in SH-SY5Y cells was not available in the reviewed literature.
Table 3: Neuroprotection against Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
| Compound | Concentration | Neurotoxin Concentration | Effect | Reference |
| Jatrorrhizine | Not specified | Not specified | Information not available in the reviewed literature | |
| Edaravone | Not specified | Not specified | Abolished rotenone's activity to induce catalepsy and degenerate dopamine neurons in rats | [2] |
Note: Specific in vitro quantitative data for these compounds against rotenone in SH-SY5Y cells was not available in the reviewed literature.
Key Neuroprotective Signaling Pathways
The neuroprotective effects of THIQ compounds are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Edaravone guards dopamine neurons in a rotenone model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone protected PC12 cells against MPP(+)-cytoxicity via inhibiting oxidative stress and up-regulating heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Potential Neuroprotective Effects of Vanillin Against MPP+/MPTP-Induced Dysregulation of Dopaminergic Regulatory Mechanisms in SH-SY5Y Cells and a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydroisoquinoline (THIQ) and its 1-Methyl Derivative (1-MeTHIQ) for Neurobiological Research
A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting neurobiological effects of THIQ and its neuroprotective analogue, 1-MeTHIQ.
This guide provides a detailed comparative analysis of Tetrahydroisoquinoline (THIQ) and its 1-methyl derivative (1-MeTHIQ). While both compounds are structurally related and found endogenously in the brain, they exhibit markedly different effects on the central nervous system. Certain derivatives of THIQ have been implicated in neurotoxic processes, whereas 1-MeTHIQ has demonstrated significant neuroprotective properties, making this comparative analysis crucial for researchers in neuropharmacology and drug development for neurodegenerative diseases.
At a Glance: Key Performance Differences
| Feature | THIQ | 1-MeTHIQ |
| Neurotoxicity | Can be neurotoxic at high doses, leading to a decrease in striatal dopamine. | Generally considered neuroprotective; does not show a decline in dopamine levels. |
| Effect on Dopamine Release (in a neurotoxin model) | Prevents the neurotoxin-induced abnormal increase in dopamine release. | Prevents the neurotoxin-induced abnormal increase in dopamine release. |
| Effect on Dopamine Release (in a lesion model) | Prevents the lesion-induced reduction in dopamine release. | Prevents the lesion-induced reduction in dopamine release. |
| Monoamine Oxidase (MAO) Inhibition | Inhibits MAO-A and MAO-B. | Potent inhibitor of MAO-A and MAO-B. |
| Primary Mechanism of Action | At high concentrations, can induce oxidative stress. | Acts as a neuroprotectant through MAO inhibition and free radical scavenging. |
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies, offering a direct comparison of the neuropharmacological effects of THIQ and 1-MeTHIQ.
Table 1: Effects on Striatal Dopamine Levels in Rat Models of Parkinson's Disease
| Condition | Treatment | Effect on Dopamine Release | Reference |
| Chronic 1-Benzyl-THIQ (1BnTIQ) Administration | 1BnTIQ (25 mg/kg, i.p.) | ~300% increase | [1] |
| 1BnTIQ + THIQ (50 mg/kg, i.p.) | Antagonized the 1BnTIQ-induced increase | [1] | |
| 1BnTIQ + 1-MeTHIQ (50 mg/kg, i.p.) | Antagonized the 1BnTIQ-induced increase | [1] | |
| 6-Hydroxydopamine (6-OHDA) Lesion | 6-OHDA | ~70% decrease | [2][3] |
| 6-OHDA + Multiple Administrations of THIQ | Completely inhibited the 6-OHDA-induced decrease | [2][3] | |
| 6-OHDA + Multiple Administrations of 1-MeTHIQ | Completely inhibited the 6-OHDA-induced decrease | [2][3] |
Table 2: Inhibition of Monoamine Oxidase (MAO)
| Compound | Enzyme | IC50 | Reference |
| Heliamine (a THIQ derivative) | Murine MAO-A | 100 µM | [4] |
| Murine MAO-B | >1000 µM | [4] | |
| N-functionalized Heliamine | Human MAO-A | 8.1 ± 0.01 µM | [4] |
| Human MAO-B | 13.8 ± 0.16 µM | [4] | |
| 1-MeTHIQ | MAO-A and MAO-B | Reversible inhibitor | [2] |
Table 3: Inhibition of Dopamine Transporter (DAT)
| Compound | Ki (µM) for [3H]DA Uptake Inhibition | Reference |
| Tetrahydropapaveroline (THP) | ~41 | [5] |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | ~35 | [5] |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | ~23 | [5] |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | ~93 | [5] |
| MPP+ (a known neurotoxin) | ~28 | [5] |
Signaling Pathways and Mechanisms of Action
The divergent neurobiological effects of THIQ and 1-MeTHIQ can be attributed to their distinct interactions with key cellular signaling pathways.
THIQ-Induced Neurotoxicity
At high concentrations, certain THIQ derivatives can exert neurotoxic effects, primarily through the induction of oxidative stress. This process is initiated by the generation of reactive oxygen species (ROS), which can damage vital cellular components, leading to neuronal dysfunction and, ultimately, cell death.
1-MeTHIQ-Mediated Neuroprotection
In contrast, 1-MeTHIQ exhibits neuroprotective effects through a multi-faceted mechanism. A key action is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. By inhibiting MAO, 1-MeTHIQ increases dopamine availability and reduces the production of harmful byproducts of dopamine metabolism, including ROS. Additionally, 1-MeTHIQ may possess direct free-radical scavenging properties and potentially activate endogenous antioxidant pathways such as the Nrf2-ARE pathway.
Experimental Protocols
Synthesis of THIQ and 1-MeTHIQ
The synthesis of the tetrahydroisoquinoline scaffold is commonly achieved through the Pictet-Spengler reaction or the Bischler-Napieralski reaction .
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. For the synthesis of 1-MeTHIQ, phenylethylamine is reacted with acetaldehyde.
Workflow:
Protocol:
-
Dissolve phenylethylamine in a suitable solvent (e.g., toluene or ethanol).
-
Add acetaldehyde to the solution.
-
Add a strong acid catalyst (e.g., concentrated HCl or trifluoroacetic acid).
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Purify the product by column chromatography or distillation.
This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a dihydroisoquinoline, which can then be reduced to a tetrahydroisoquinoline.
Protocol:
-
Acylate phenylethylamine with an appropriate acyl chloride or anhydride to form the corresponding N-acyl-phenylethylamine.
-
Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to induce cyclization to the dihydroisoquinoline.
-
Reduce the resulting dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline.
-
Purify the final product using standard techniques.
Measurement of Dopamine and its Metabolites by HPLC-ECD
Objective: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in rat striatal tissue.
Protocol:
-
Tissue Preparation:
-
Rapidly dissect the striatum from the rat brain on an ice-cold plate.
-
Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous-organic mobile phase (e.g., sodium acetate, methanol, EDTA, and an ion-pairing agent like octanesulfonic acid), pH adjusted to an acidic range.
-
Electrochemical Detector (ECD): A glassy carbon working electrode with the potential set between +0.65 V and +0.80 V versus an Ag/AgCl reference electrode.
-
Injection: Inject the filtered supernatant into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to DA, DOPAC, and HVA by comparing their retention times and peak heights/areas to those of known standards.
-
Cell Viability Assessment using MTT Assay
Objective: To assess the cytotoxicity of THIQ and the potential protective effects of 1-MeTHIQ on neuronal cells.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of THIQ or a neurotoxin (e.g., MPP+) with or without co-incubation or pre-incubation with 1-MeTHIQ for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Tetrahydroisoquinoline (THIQ) Analogs as Anti-Mycobacterial Agents
A comprehensive guide for researchers and drug development professionals on the anti-mycobacterial properties, mechanisms of action, and experimental evaluation of emerging Tetrahydroisoquinoline (THIQ) analogs.
This guide provides a comparative assessment of various Tetrahydroisoquinoline (THIQ) analogs that have shown promise as inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of novel therapeutic agents with different mechanisms of action. THIQ derivatives have been identified as a promising class of compounds with significant anti-mycobacterial activity. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes their proposed mechanisms of action.
Quantitative Assessment of Anti-Mycobacterial Activity
The anti-mycobacterial efficacy of THIQ analogs is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC₅₀) against M. tuberculosis H37Rv and other mycobacterial strains. The following tables summarize the in vitro activities of representative THIQ analogs from various studies.
Table 1: Anti-mycobacterial Activity of 5,8-Disubstituted THIQ Analogs
| Compound | Substituent (5-position) | Substituent (8-position) | Linker (7-position) | Mtb H37Rv MIC (µM) | Reference |
| 1 | Bn | N-methylpiperazine | -CH₂- | 0.8 | |
| 2 | Bn | N-methylpiperazine | -CONH- | 1.2 | |
| 3 | H | N-methylpiperazine | -CH₂- | >50 | |
| 4 | Bn | Morpholine | -CH₂- | 3.5 |
Data synthesized from Lu et al. (2020).
Table 2: Anti-mycobacterial Activity of Other THIQ Analogs
| Compound Series | Key Structural Features | Mtb H37Rv Activity | Putative Target | Reference |
| Guzman et al. Series B | Common anti-TB pharmacophore | Potent activity | Not specified | |
| Zablotskaya et al. Analogs | Organosilicon lipid-like derivatives | Good antibacterial activity | DNA gyrase | |
| Farha et al. Analogs | Ticlopidine analogs | Potentiate β-lactam activity (MRSA) | TarO (WTA synthesis) |
Note: Specific MIC/IC₅₀ values for the analogs from Guzman et al., Zablotskaya et al., and Farha et al. require access to the full-text publications for detailed reporting.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the anti-mycobacterial properties of THIQ analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the Microplate Alamar Blue Assay (MABA), a widely used method for anti-mycobacterial drug screening.
1. Bacterial Strain and Culture Conditions:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Cultures are incubated at 37°C until they reach a logarithmic growth phase.
2. Inoculum Preparation:
-
The bacterial culture is diluted in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted 1:50 to achieve a final inoculum of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
3. Assay Plate Preparation:
-
THIQ analogs are serially diluted in a 96-well microplate using 7H9 broth to obtain a range of final concentrations.
-
Each well receives 100 µL of the diluted compound solution.
4. Inoculation and Incubation:
-
100 µL of the prepared Mtb inoculum is added to each well, bringing the final volume to 200 µL.
-
Control wells containing no drug (vehicle control) and wells with no bacteria (sterility control) are included.
-
The plate is sealed and incubated at 37°C for 7 days.
5. Reading the Results:
-
After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
The plate is re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: Mycobacterial ATP Synthase Inhibition Assay
This assay measures the inhibition of ATP synthesis in inverted membrane vesicles (IMVs) from M. smegmatis as a surrogate for M. tuberculosis.
1. Preparation of Inverted Membrane Vesicles (IMVs):
-
M. smegmatis is cultured, harvested, and washed.
-
The cell pellet is resuspended in a lysis buffer and subjected to high-pressure homogenization to disrupt the cells.
-
The cell lysate is centrifuged to remove intact cells and debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80°C.
2. ATP Synthesis Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains IMVs, the THIQ analog at various concentrations, and a buffer containing ADP and inorganic phosphate.
-
The reaction is initiated by adding a substrate for the electron transport chain (e.g., NADH) to energize the membranes.
-
The plate is incubated at room temperature.
3. Measurement of ATP Production:
-
The amount of ATP produced is quantified using a luciferin/luciferase-based bioluminescence assay (e.g., BacTiter-Glo™).
-
The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
The IC₅₀ value is calculated as the concentration of the THIQ analog that inhibits ATP synthesis by 50% compared to the vehicle control.
Mechanism of Action and Signaling Pathways
Several THIQ analogs have been shown to target the mycobacterial F-ATP synthase, a crucial enzyme for energy production in the bacterium. Inhibition of this enzyme disrupts the proton motive force and leads to cell death.
Caption: Proposed mechanism of action of THIQ analogs targeting mycobacterial ATP synthase.
Experimental Workflow
The general workflow for the discovery and initial evaluation of novel THIQ analogs as anti-mycobacterial agents is depicted below.
Unlocking the Therapeutic Potential of Tetrahydroisoquinolines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands as a privileged structure in medicinal chemistry. Its prevalence in natural products and its versatile biological activity have made it a focal point for the development of novel therapeutics.[1][2] This guide provides an objective comparison of the structure-activity relationships (SAR) of various novel THIQ derivatives, with a focus on their anticancer and enzyme-inhibitory properties, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The therapeutic potential of THIQ derivatives spans a wide range of applications, including anticancer, anti-angiogenic, and enzyme-inhibitory activities. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on biological efficacy.
Anticancer and Anti-Angiogenic Activity of THIQ Derivatives
THIQ derivatives have demonstrated significant potential as anticancer agents, with several studies exploring their efficacy against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of KRas, a frequently mutated oncogene in many cancers.[3][4]
One study focused on the development of THIQ derivatives as KRas inhibitors with anti-angiogenic properties. The results indicated that substitutions on the phenyl ring attached to the THIQ core play a crucial role in their activity. For instance, compound GM-3-121 , with an ethyl group at the 4-position of the phenyl ring, exhibited the highest anti-angiogenic activity with an IC50 of 1.72 μM.[3][5] In contrast, the presence of a methoxy group and the replacement of a carbonyl with a sulfonyl moiety in compound GM-3-13 resulted in moderate activity (IC50 = 5.44 μM).[3][5] The data also revealed that a chloro group at the 4-position of the phenyl ring (GM-3-18 ) and a trifluoromethyl group at the same position (GM-3-143 ) led to significant KRas inhibition across multiple colon cancer cell lines.[3][4]
| Compound ID | Key Structural Features | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| GM-3-121 | 4-ethylphenyl substituent | Anti-angiogenesis | - | 1.72 | [3] |
| GM-3-13 | 4-methoxyphenyl substituent, sulfonyl moiety | Anti-angiogenesis | - | 5.44 | [3][5] |
| GM-3-18 | 4-chlorophenyl substituent | KRas Inhibition | Colon Cancer Cell Lines | Significant Inhibition | [3][4] |
| GM-3-143 | 4-trifluoromethylphenyl substituent | KRas Inhibition | Colon Cancer Cell Lines | Significant Inhibition | [3][4] |
| 5n | 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring | Tubulin Polymerization Inhibition | - | Optimal Bioactivity | |
| 8b | Tricyclic pyrimido[4,5-b]quinoline | Antitumor Activity | Various | GI50: 46.9, TGI: 85.3, LC50: 97.4 | |
| 15 | Pyrazolo quinoline derivative | Anticancer Activity | MCF-7, HepG2, A549 | Highest Potential IC50 | [5] |
| 16e | Tetrahydroisoquinoline stilbene derivative | Anticancer Activity | A549 | Outstanding Cytotoxicity | [6] |
Note: "Significant Inhibition" and "Optimal Bioactivity" are reported as described in the source, where specific numerical values were not provided in the abstract.
Enzyme Inhibitory Activity of THIQ Derivatives
Beyond their anticancer properties, THIQ derivatives have been investigated as potent inhibitors of various enzymes, including α-glucosidase and cholinesterases.
A study on novel thioquinoline derivatives as α-glucosidase inhibitors revealed that all synthesized compounds exhibited more potent inhibition than the standard drug acarbose (IC50 = 752.0 ± 2.0 μM). The IC50 values for the derivatives ranged from 14.0 ± 0.6 to 373.85 ± 0.8 μM.[7][8] Structure-activity relationship analysis indicated that electron-donating groups on the phenyl ring were generally more favorable for activity than electron-withdrawing groups.[8]
Another investigation into quercetin-tetrahydroisoquinoline derivatives demonstrated their inhibitory potential against cholinergic enzymes. These compounds showed selectivity towards butyrylcholinesterase (BChE) and also inhibited Na+, K+-ATPase.[9]
| Compound Series | Target Enzyme | IC50 Range (µM) | Key SAR Observation | Reference |
| Thioquinoline-benzohydrazide derivatives | α-Glucosidase | 14.0 - 373.85 | Electron-donating groups on the phenyl ring enhance activity. | [7][8] |
| Quercetin-THIQ derivatives | Cholinesterases (AChE, BChE), Na+, K+-ATPase | Not specified in abstract | Enhanced inhibition of BChE and Na+, K+-ATPase compared to quercetin alone. | [9] |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays cited in this guide.
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of THIQ derivatives often follows established chemical pathways. A common method involves the following general steps:
-
Preparation of the Amino Salt: The synthesis can be initiated by reacting isoquinoline with hydroxylamine-O-sulfonic acid in water, followed by refluxing at 90°C for 2 hours to yield 2-aminoisoquinolinium iodide.[5]
-
N-Alkylation/Arylation: The amino group of the THIQ core can be functionalized through reactions with various alkyl or aryl halides.
-
Cyclization: Intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, are commonly employed to form the core THIQ ring structure.[10]
-
Further Modifications: Subsequent reactions can be performed to introduce diverse functional groups at various positions of the THIQ scaffold to explore the structure-activity relationship.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the THIQ derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[11]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS).[2][12]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[11][12] The cell viability is calculated as a percentage of the control (untreated) cells.
Tubulin Polymerization Assay
This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Purified tubulin, GTP, and assay buffer are thawed on ice. Test compounds are prepared at various concentrations.[13]
-
Reaction Setup: The polymerization reaction is assembled on ice in a 96-well plate. A typical reaction mixture contains tubulin (e.g., 3 mg/mL), GTP (1 mM), and the test compound in a suitable buffer.[14]
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[13][14]
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time (e.g., every 30 seconds for 60-90 minutes).[13][15]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[15]
KRas Inhibition Assay (Nucleotide Exchange Assay)
This assay is designed to screen for inhibitors that prevent the exchange of GDP for GTP in KRas, thereby locking it in an inactive state.
-
Reagent Preparation: Recombinant KRas(G12C) protein, fluorescently labeled GDP (e.g., BODIPY®-GDP), and GTP are prepared in an appropriate assay buffer.[16]
-
Reaction Setup: The assay is performed in a 96- or 384-well plate. KRas is pre-loaded with the fluorescent GDP.
-
Inhibitor Addition: Serial dilutions of the THIQ derivatives are added to the wells.
-
Nucleotide Exchange Initiation: The exchange reaction is initiated by adding GTP and EDTA. The displacement of the fluorescent GDP by GTP leads to a decrease in fluorescence intensity.[16]
-
Fluorescence Measurement: The fluorescence is measured over time using a plate reader. Inhibitors of nucleotide exchange will prevent the decrease in fluorescence.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Evaluating the Anti-Angiogenesis Activity of THIQ Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic activity of select tetrahydroisoquinoline (THIQ) compounds against established anti-angiogenic agents. The data presented is compiled from preclinical studies and is intended to offer an objective overview for research and drug development purposes.
Comparative Analysis of Anti-Angiogenic Activity
The following table summarizes the inhibitory concentrations (IC50) of various THIQ compounds and standard anti-angiogenic drugs. It is crucial to note that the experimental assays and conditions for determining these values may vary, impacting direct comparability.
| Compound | Type | Target(s) | Assay | IC50/Effective Concentration |
| THIQ Compounds | ||||
| GM-3-121 | Small Molecule (THIQ) | KRas, VEGFR | VEGF_ADSC/ECFC Angiotube Area Inhibition | 1.72 µM |
| GM-3-18 | Small Molecule (THIQ) | KRas, VEGFR | VEGF_ADSC/ECFC Angiotube Area Inhibition | > 50% inhibition at 10 µM |
| GM-3-13 | Small Molecule (THIQ) | KRas, VEGFR | VEGF_ADSC/ECFC Angiotube Area Inhibition | 5.44 µM |
| GM-3-15 | Small Molecule (THIQ) | KRas, VEGFR | VEGF_ADSC/ECFC Angiotube Area Inhibition | > 50% inhibition at 10 µM |
| Alternative Anti-Angiogenic Agents | ||||
| Sunitinib | Small Molecule (TKI) | VEGFRs, PDGFRs, c-KIT, FLT3, RET | HUVEC Proliferation (VEGF-induced) | 4.6 nM - 40 nM[1][2] |
| Endothelial Tube Formation | Significant inhibition at 880 nM[1] | |||
| VEGFR2 Kinase Activity | 80 nM[2] | |||
| Sorafenib | Small Molecule (TKI) | VEGFRs, PDGFRs, RAF kinases | HUVEC Proliferation | IC50 ~1.5 µM[3] |
| Endothelial Tube Formation | Minor to no effect at 2.5 µM[3] | |||
| VEGFR2 Kinase Activity | 90 nM[4] | |||
| Bevacizumab (Avastin®) | Monoclonal Antibody | VEGF-A | Endothelial Tube Formation | Inhibition observed at 10-100 µg/mL[5] |
| VEGF Expression Inhibition | Significant inhibition at 1 mg/mL[6] |
TKI: Tyrosine Kinase Inhibitor, VEGFR: Vascular Endothelial Growth Factor Receptor, PDGFR: Platelet-Derived Growth Factor Receptor, HUVEC: Human Umbilical Vein Endothelial Cell.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay is a cornerstone for evaluating the anti-angiogenic potential of compounds by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
24-well or 96-well culture plates
-
Endothelial cell growth medium
-
Test compounds (THIQ derivatives, Sunitinib, etc.) and vehicle control
-
Calcein AM (for visualization)
-
Phosphate Buffered Saline (PBS)
-
Inverted fluorescence microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add an appropriate volume to each well of the culture plate to form a thin, even layer. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds or vehicle control.
-
Incubation: Seed the HUVEC suspension onto the solidified gel. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: After the incubation period, carefully remove the medium. Stain the cells with Calcein AM solution for 30 minutes.
-
Imaging and Analysis: Wash the wells with PBS and visualize the tube network using a fluorescence microscope. Capture images for quantitative analysis. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Signaling Pathway
Caption: Simplified VEGF signaling pathway in endothelial cells.
Experimental Workflow
Caption: General experimental workflow for evaluating anti-angiogenic compounds.
References
- 1. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of THIQ-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tetrahydroisoquinoline (THIQ)-based inhibitors against other therapeutic alternatives. We delve into their mechanism of action, supported by experimental data, to offer a clear perspective on their potential in drug discovery.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] THIQ-based inhibitors have demonstrated significant therapeutic potential by targeting a wide array of proteins implicated in diseases ranging from cancer to neurodegenerative disorders.[2][3][4] Their mechanism of action often involves the modulation of key signaling pathways crucial for cell survival and proliferation.[5]
Multi-Targeting Capabilities of THIQ-Based Inhibitors
A significant advantage of the THIQ scaffold is its versatility, allowing for the design of inhibitors that can target multiple classes of proteins with high affinity.[6] This includes epigenetic modulators, apoptosis regulators, and protein kinases.
Inhibition of Epigenetic Enzymes
THIQ derivatives have been successfully developed as potent inhibitors of epigenetic enzymes like Protein Arginine Methyltransferase 5 (PRMT5) and Histone Deacetylases (HDACs).[6][7] These enzymes play a critical role in gene expression, and their dysregulation is a hallmark of many cancers.
One notable THIQ-based PRMT5 inhibitor demonstrated a half-maximal inhibitory concentration (IC50) of 4.2 nM, showcasing its high potency.[7] This positions it competitively against other known PRMT5 inhibitors.
Modulation of Anti-Apoptotic Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy. THIQ-based compounds have been explored as Bcl-2 inhibitors, inducing programmed cell death in cancer cells.
Kinase Inhibition and Signaling Pathway Modulation
Kinases are crucial mediators of cellular signaling, and their aberrant activity is a common driver of cancer. THIQ-based inhibitors have been shown to target various kinases, including those involved in the ERK1/2 and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] The inhibition of these pathways can lead to cell cycle arrest and apoptosis. Some THIQ derivatives have also been developed as inhibitors of HIV Reverse Transcriptase (RT) and Lymphocyte Function-Associated Antigen-1 (LFA-1), highlighting the broad applicability of this scaffold.[3][8][9]
Comparative Performance of THIQ-Based Inhibitors
To provide a clear perspective on the efficacy of THIQ-based inhibitors, the following tables summarize their inhibitory concentrations (IC50) against various targets compared to other known inhibitors.
Table 1: Comparison of PRMT5 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) |
| THIQ-based Cmpd 20 | THIQ Derivative | PRMT5 | 4.2[7] |
| GSK3326595 | Non-THIQ | PRMT5 | 9.2[7] |
| JNJ-64619178 | Non-THIQ | PRMT5 | 0.14[10] |
| EPZ015666 | Non-THIQ | PRMT5 | 22[10] |
| LLY-283 | Non-THIQ | PRMT5 | 22[10] |
Table 2: Comparison of HDAC Inhibitors
| Inhibitor | Type | Target(s) | IC50 (nM) |
| THIQ-based Analog | THIQ Derivative | HDACs | (Data not available in direct comparison) |
| Entinostat | Benzamide | HDAC1, 2, 3 | HDAC1: >1000, HDAC2: >1000, HDAC3: 80[11] |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | HDAC1: 10, HDAC2: 20, HDAC3: 10[3] |
| Romidepsin | Depsipeptide | Class I HDACs | HDAC1: 3.6, HDAC2: 5.1[3] |
Table 3: Comparison of Bcl-2 Family Inhibitors
| Inhibitor | Type | Target(s) | Ki (nM) |
| THIQ-based Analog | THIQ Derivative | Bcl-2 | (Data not available in direct comparison) |
| Venetoclax (ABT-199) | BH3 Mimetic | Bcl-2 | <0.01[5] |
| Navitoclax (ABT-263) | BH3 Mimetic | Bcl-2, Bcl-xL, Bcl-w | <1[5] |
| ABT-737 | BH3 Mimetic | Bcl-2, Bcl-xL, Bcl-w | 30.3 (Bcl-2), 78.7 (Bcl-xL), 197.8 (Bcl-w)[5] |
Key Experimental Protocols
The confirmation of the mechanism of action of THIQ-based inhibitors relies on a series of well-established experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a THIQ-based inhibitor against a target kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the THIQ-based inhibitor at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate into the substrate, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Western Blot Analysis for MAPK Signaling Pathway
This technique is used to detect changes in protein phosphorylation, providing insights into the activation state of signaling pathways.
Objective: To determine the effect of a THIQ-based inhibitor on the phosphorylation of ERK1/2 and p38 MAPK.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., cancer cell lines) and treat them with the THIQ-based inhibitor at various concentrations and for different durations.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.[1]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Objective: To determine the cytotoxic or cytostatic effects of a THIQ-based inhibitor on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the THIQ-based inhibitor for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.[13]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potential natural BCL-2 inhibitors for leukemia through an integrated virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for THIQ Identification
For researchers, scientists, and drug development professionals, the accurate and reliable identification and quantification of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its analogs are critical. THIQs are a class of compounds with significant biological activities, and their precise measurement is essential in various stages of research and development.[1] This guide provides a comparative overview of common analytical methods for THIQ identification, with a focus on the principles of cross-validation to ensure data integrity and consistency across different analytical techniques.
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared across different techniques, laboratories, or conditions.[2] This process is crucial for confirming the robustness and reproducibility of analytical data. This guide will compare three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific THIQ analog being analyzed. The following table summarizes key performance characteristics for the analysis of THIQs using HPLC, GC-MS, and LC-MS/MS. The data presented is a synthesis of typical performance characteristics reported in the literature.
| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV or fluorescence.[2] | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[3] | Chromatographic separation coupled with mass spectrometry for high selectivity and sensitivity.[4] |
| Limit of Detection (LOD) | 8-9 fmol per injection (with fluorescence derivatization)[5] | ~1.5 ng/mL[6] | <1 ng/mL[7] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | 10-50 ng/mL[7] | 1-10 ng/mL[7][8] |
| Linearity (R²) | >0.999[9] | >0.99[6] | >0.99[8] |
| Precision (%RSD) | 2.6-10.5%[5] | <15% | <15%[10] |
| Accuracy/Recovery | 75-102%[5] | >87.5%[6] | Typically 90-110%[8] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization | Often required for fluorescence detection to enhance sensitivity. | Often necessary to improve volatility and thermal stability.[3] | Generally not required, simplifying sample preparation.[4] |
| Selectivity | Moderate; may be susceptible to interference from matrix components. | High, based on both retention time and mass spectrum. | Very high, due to the specificity of MS/MS transitions.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of THIQs using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is a versatile technique for the analysis of THIQs. For enhanced sensitivity, derivatization with a fluorescent labeling reagent is often employed.
1. Sample Preparation and Derivatization:
-
Homogenize tissue samples (e.g., rat brain) in a suitable buffer.
-
Perform protein precipitation with an appropriate agent (e.g., perchloric acid).
-
Centrifuge the sample and collect the supernatant.
-
Adjust the pH of the supernatant to alkaline conditions (e.g., pH 8.5).
-
Add a fluorescent labeling reagent, such as 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride.
-
Incubate the mixture to allow the derivatization reaction to complete (e.g., 50°C for 15 minutes).[5]
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using water (A) and a mixture of acetonitrile and methanol (e.g., 55:45 v/v) (B).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55°C.[5]
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 318 nm and emission at 398 nm.[5]
3. Data Analysis:
-
Identify THIQ derivatives by comparing their retention times with those of reference standards.
-
Quantify the compounds by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of THIQs. Derivatization is typically required to increase the volatility of these compounds.
1. Sample Preparation and Derivatization:
-
For biological samples (e.g., blood, tissue), perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert polar functional groups into more volatile silyl derivatives.
-
Incubate the mixture to ensure complete derivatization.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute all analytes.
-
MS Interface Temperature: 280-300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
3. Data Analysis:
-
Identify the derivatized THIQs by their retention times and by comparing their mass spectra with reference libraries (e.g., NIST).
-
Quantify the compounds using a calibration curve prepared from derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of THIQs in complex biological matrices, often without the need for derivatization.
1. Sample Preparation:
-
For biological fluids like plasma or serum, a simple protein precipitation with a solvent like acetonitrile is often sufficient.
-
For tissue samples, homogenization followed by protein precipitation or solid-phase extraction may be necessary.[8]
-
Centrifuge the sample and dilute the supernatant before injection.[8]
2. LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 2 µm).[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[8]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-60°C.[8]
-
Injection Volume: 5-10 µL.[8]
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each THIQ analyte and internal standard.[8]
3. Data Analysis:
-
Quantify the analytes using the peak area ratios of the analyte to an internal standard against a calibration curve.
-
Confirm the identity of the analytes by the presence of specific ion transitions at the correct retention time.
Mandatory Visualization
Caption: Workflow for cross-validation of analytical methods for THIQ identification.
Caption: Comparison of key performance parameters for THIQ analytical methods.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciex.com [sciex.com]
- 5. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
Safety Operating Guide
Safe Disposal of 1,2,3,4-Tetrahydroisoquinolin-5-amine: A Procedural Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 1,2,3,4-Tetrahydroisoquinolin-5-amine with extreme caution due to its toxic nature. This guide provides essential procedural information for its proper disposal, emphasizing safety and regulatory compliance.
As a member of the aromatic amine chemical class, this compound is presumed to be hazardous. Proper disposal is not merely a procedural formality but a critical step in ensuring laboratory safety and environmental protection. The primary route for disposal is through a licensed hazardous waste disposal service.
Immediate Actions and Safety Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is required to prevent contamination of personal clothing.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any vapors.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
This waste stream must be kept separate from all other chemical waste to prevent potentially dangerous reactions. Aromatic amines can react violently with strong oxidizing agents and acids.
2. Waste Container Selection and Labeling:
-
Choose a waste container that is in good condition, free from leaks or rust, and chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The concentration and any other components of the waste mixture should also be listed.
-
Affix the appropriate hazard symbols (e.g., toxic).
3. Waste Accumulation and Storage:
-
The sealed waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
This storage area should be away from heat sources and incompatible materials.
-
Follow all institutional and regulatory limits for the volume of hazardous waste stored and the duration of storage.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Quantitative Data and Regulatory Limits
While specific disposal limits for this compound are not defined, regulations for aromatic amines in general are extremely strict due to their carcinogenicity.[2] The following table provides an overview of relevant concentration limits for aromatic amines in other contexts, highlighting the need for stringent control.
| Parameter | Limit | Context | Source |
| Aromatic Amines | 0.001 mg/L | Permissible limit in municipal and industrial effluents in some regions. | [3] |
| Specific Aromatic Amines | 20 mg/kg | Limit for each of 24 specified aromatic amines in textiles under Chinese regulation GB 18401:2010. | [4] |
| Azo Dyes releasing Aromatic Amines | 30 mg/kg | Threshold for certain azo dyes in textile materials in the European Union. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately and alert your laboratory supervisor and EHS. Do not attempt to clean up a spill unless you are trained and equipped to do so. For spills of aromatic amines, absorbent materials like vermiculite or sand should be used. The contaminated absorbent material must then be disposed of as hazardous waste.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific regulations and procedures established by your institution.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinolin-5-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS No. 115955-90-3). The following procedures are based on the available safety data for this compound and its close structural analogs.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the GHS hazard classifications for this compound and detailed SDS information for structurally similar chemicals, such as 1,2,3,4-Tetrahydroisoquinoline.[1][2][3]
Summary of Personal Protective Equipment (PPE)
A systematic approach to selecting and using PPE is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Hazard Classification | Required PPE | Standard |
| Skin/Body | H315: Causes skin irritation | Chemical-resistant gloves (e.g., Nitrile, Neoprene), Lab coat, Chemical-resistant apron or coveralls (for large quantities or splash potential) | EN 374 (Gloves) |
| Eyes/Face | H319: Causes serious eye irritation | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133, EN 166 |
| Respiratory | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | NIOSH, EN 149 |
Detailed Handling and Disposal Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2][3][4]
-
For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
Personal Protective Equipment (PPE) Protocol:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Inspect gloves for any signs of degradation or puncture before use. Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][4]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1][2][4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn and buttoned to its full length. For operations with a higher risk of skin contact, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary. However, if the material is handled in a way that generates dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1]
Disposal Plan:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][2][3][4] Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
